Chondramide A
Beschreibung
This compound has been reported in Chondromyces crocatus with data available.
from Chondromyces crocatus and Toxoplasma gondii; structure in first source
Eigenschaften
Molekularformel |
C36H46N4O7 |
|---|---|
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
(3S,4S,7R,10S,13S,15E,17R,18R)-4-(4-hydroxyphenyl)-7-(1H-indol-3-ylmethyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H46N4O7/c1-20-16-21(2)24(5)47-36(45)32(46-7)31(25-12-14-27(41)15-13-25)39-34(43)30(18-26-19-37-29-11-9-8-10-28(26)29)40(6)35(44)23(4)38-33(42)22(3)17-20/h8-16,19,21-24,30-32,37,41H,17-18H2,1-7H3,(H,38,42)(H,39,43)/b20-16+/t21-,22+,23+,24-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
IEKCRWAFVYJECW-XYDQKOHOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chondramide A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide A is a potent cyclodepsipeptide natural product first isolated from the terrestrial myxobacterium Chondromyces crocatus. As a member of the jaspamide/chondramide family of depsipeptides, it exhibits significant cytotoxic and antifungal activities. Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell structure, motility, and division. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its impact on cellular signaling pathways.
Discovery and Producing Organism
This compound was discovered as a secondary metabolite produced by the myxobacterium Chondromyces crocatus, specifically the strain Cm c5.[1][2][3] Myxobacteria are known for their complex social behavior, including the formation of fruiting bodies, and are a rich source of novel bioactive compounds.[4][5] The biosynthesis of this compound involves a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster for chondramides has been cloned and characterized from C. crocatus Cm c5.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H46N4O7 | PubChem |
| Molecular Weight | 646.8 g/mol | PubChem |
| Appearance | Not specified in reviewed literature | |
| Solubility | Soluble in methanol (B129727) and other organic solvents | General knowledge |
Experimental Protocols
Cultivation of Chondromyces crocatus Cm c5 for this compound Production
The production of this compound is achieved through the fermentation of Chondromyces crocatus Cm c5. While specific yields can vary, this protocol provides a general guideline for cultivation.
Media Preparation:
-
VY/2 Agar Medium:
-
Baker's yeast: 5.0 g/L
-
CaCl2 x 2 H2O: 1.36 g/L
-
Vitamin B12: 0.0005 g/L
-
Agar: 15.0 g/L
-
Distilled water: to 1 L
-
Sterilize by autoclaving.
-
-
Pol03 Liquid Medium:
-
Detailed composition for Pol03 medium was not available in the searched literature, but it is a liquid medium used for shake flask cultures of C. crocatus.
-
Fermentation Protocol:
-
Inoculate a seed culture of Chondromyces crocatus Cm c5 in a suitable liquid medium.
-
Incubate the seed culture at 30°C with shaking until sufficient growth is achieved.
-
Use the seed culture to inoculate a larger production culture in Pol03 liquid medium containing an adsorber resin (e.g., XAD-16) to capture the secondary metabolites.
-
Incubate the production culture at 30°C with shaking for an extended period (e.g., 14 days).
-
Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
Extraction:
-
At the end of the fermentation, harvest the cells and the adsorber resin by centrifugation.
-
Extract the cell pellet and the resin with methanol.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification (General HPLC Protocol):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).
-
Filter the sample through a 0.22 µm filter before injection.
-
Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to purify this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. An initial scouting gradient (e.g., 5-95% B over 30-60 minutes) can be employed to determine the optimal elution conditions.
-
Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 214 nm for peptide bonds and 280 nm for aromatic residues).
-
-
Collect the fractions containing the peak corresponding to this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of this compound can be determined using a tetrazolium salt-based assay, such as the MTT assay.
-
Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualization of the Actin Cytoskeleton (Phalloidin Staining)
The effect of this compound on the actin cytoskeleton can be visualized using fluorescently labeled phalloidin (B8060827).
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 3.7-4% formaldehyde (B43269) or paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
-
Wash the cells 2-3 times with PBS.
-
Optional: Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 594 Phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.
-
Wash the cells 2-3 times with PBS.
-
Optional: Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Quantitative Data
Cytotoxic Activity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L-929 | Mouse Fibrosarcoma | 3 | |
| KB-3-1 | Human Cervical Carcinoma | 5 | |
| PT-K2 | Potoroo Kidney | 10 | |
| A-431 | Human Epidermoid Carcinoma | 85 | |
| Various Tumor Cell Lines | Not Specified | 3 - 85 |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily by targeting the actin cytoskeleton. It has been shown to induce or accelerate actin polymerization in vitro. This disruption of the normal dynamics of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and the maintenance of cell shape.
Furthermore, this compound has been shown to inhibit the RhoA signaling pathway, which is a key regulator of cellular contractility. This inhibition leads to a reduction in the phosphorylation of Myosin Light Chain 2 (MLC2) and the activation of the guanine (B1146940) nucleotide exchange factor Vav2. The disruption of this pathway ultimately leads to decreased cellular contractility, which is crucial for cancer cell invasion and metastasis.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myxobacteria: biology and bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chondramide A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide A is a cyclic depsipeptide of myxobacterial origin that has garnered significant interest in the scientific community due to its potent cytotoxic and actin-stabilizing activities. This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound. It consolidates key structural information, quantitative physicochemical data, and an illustrative structural diagram to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
This compound is an 18-membered macrocyclic depsipeptide.[1] Its structure is a hybrid of polyketide and non-ribosomal peptide synthases (PKS/NRPS) biosynthetic pathways.[2] The macrocycle is composed of four main subunits:
-
L-alanine: A common proteinogenic amino acid.
-
N-Me-D-tryptophan: An N-methylated D-amino acid.
-
A modified β-tyrosine residue: Specifically, a (2S,3R)-3-amino-2-methoxy-3-(4-hydroxyphenyl)propanoic acid moiety.[1]
-
A polyketide-derived acid: A (4E,6R,7R)-7-hydroxy-2,4,6-trimethyloct-4-enoic acid unit.[3]
The IUPAC name for this compound is (3S,4S,7R,10S,13S,15E,17R,18R)-4-(4-hydroxyphenyl)-7-(1H-indol-3-ylmethyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone.[4]
Structural Diagram
Caption: Chemical structure of this compound.
Stereochemistry
The absolute configuration of the stereocenters in this compound has been determined through total synthesis and spectroscopic analysis. The established stereochemistry is crucial for its biological activity.
-
The alanine (B10760859) residue is in the L-configuration .
-
The N-methyl-tryptophan residue is in the D-configuration .
-
The modified β-tyrosine moiety has a (2S, 3R) configuration.
-
The stereocenters within the polyketide chain have been assigned, contributing to the overall defined three-dimensional structure of the molecule. The IUPAC name specifies the stereochemistry at positions 10, 13, 17, and 18 as S, S, R, and R, respectively, and the double bond at position 15 has an E configuration.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₆N₄O₇ | |
| Molecular Weight | 646.8 g/mol | |
| Exact Mass | 646.33664982 Da | |
| Optical Rotation [α]²⁰D | +7.9 (c 0.80, MeOH) |
Experimental Protocols
Detailed experimental procedures for the total synthesis and characterization of this compound are extensive. The following provides a summary of the key methodologies employed in its structural elucidation and synthesis.
Total Synthesis
The total synthesis of this compound has been instrumental in confirming its structure and assigning the absolute stereochemistry. A common synthetic strategy involves the following key steps:
-
Asymmetric Synthesis of Subunits: The four main building blocks are synthesized individually in enantiomerically pure forms. For instance, the modified β-tyrosine derivative can be prepared from a corresponding cinnamate (B1238496) via asymmetric dihydroxylation, followed by regioselective substitution and methylation.
-
Peptide Couplings: The amino acid and peptide fragments are sequentially coupled to assemble the linear precursor. Standard peptide coupling reagents are employed for these transformations.
-
Esterification: The polyketide fragment is attached to the peptide backbone through an ester linkage, often facilitated by methods like the Mitsunobu reaction.
-
Macrolactamization: The final ring closure is achieved through an intramolecular amide bond formation (macrolactamization) from the linear depsipeptide precursor.
-
Deprotection: Removal of protecting groups from the side chains and other functional groups yields the final natural product.
Structural Characterization
The structure of this compound has been elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular formula.
-
X-ray Crystallography: While not always feasible for complex natural products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
-
Chiral HPLC and Derivatization: To confirm the stereochemistry of the amino acid components, they can be hydrolyzed from the macrocycle, derivatized with a chiral reagent, and analyzed by HPLC, comparing the retention times to authentic standards.
Biological Activity and Significance
This compound exhibits potent cytotoxic activity against various cancer cell lines and also possesses antifungal properties. Its mechanism of action involves the stabilization of filamentous actin (F-actin), which disrupts the cellular cytoskeleton dynamics. This mode of action is similar to other natural products like jasplakinolide. The detailed understanding of this compound's structure and stereochemistry is paramount for the design and synthesis of novel analogs with improved therapeutic potential and for elucidating its precise interactions with its biological target.
Conclusion
This compound is a structurally complex and biologically active natural product. Its well-defined chemical structure and stereochemistry, confirmed through total synthesis and extensive spectroscopic analysis, provide a solid foundation for further research. This technical guide serves as a centralized resource for scientists and researchers, facilitating ongoing efforts in the fields of drug discovery, chemical biology, and synthetic organic chemistry.
References
- 1. Total Synthesis and Configurational Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chondramide C | C35H44N4O6 | CID 25058784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C36H46N4O7 | CID 46217451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chondramide A: A Technical Guide to its Cytostatic and Antiproliferative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide A, a cyclic depsipeptide of myxobacterial origin, has emerged as a potent cytostatic and antiproliferative agent with significant potential in oncology research. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer activity of this compound. Its primary mode of action involves the disruption of the actin cytoskeleton, leading to a cascade of downstream events including the induction of G2/M cell cycle arrest and apoptosis. This document details the quantitative data on its cytotoxic efficacy, provides in-depth experimental protocols for its study, and visualizes the complex signaling pathways it modulates.
Introduction
Chondramides are a class of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus.[1] Among them, this compound has garnered considerable attention for its potent cytotoxic effects against a range of cancer cell lines. Its unique mechanism of action, targeting the actin cytoskeleton, distinguishes it from many conventional chemotherapeutic agents that primarily target DNA synthesis or microtubule dynamics. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of this compound's bioactivity and its potential as a lead compound in the development of novel anticancer therapeutics.
Data Presentation: Cytotoxic and Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a diverse panel of human cancer cell lines, with IC50 values typically in the nanomolar range.[1] The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Tumor Cell Lines | Various | 3 - 85 | [1] |
| MDA-MB-231 | Breast Cancer | ~30 | [2] |
| 4T1-Luc | Breast Cancer | Not Specified | [2] |
Note: The available literature often reports a range of IC50 values or values for a limited number of cell lines. This table represents a compilation of available data.
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton. By binding to filamentous actin (F-actin), it stabilizes the polymer and induces actin aggregation, leading to a profound disruption of the cellular actin network. This initial event triggers a series of downstream signaling cascades that culminate in cell cycle arrest and apoptosis.
Disruption of the Actin Cytoskeleton
This compound's interaction with F-actin leads to the formation of actin aggregates and a reduction in cellular stress fibers. This disruption of the dynamic actin network interferes with essential cellular processes that are highly dependent on cytoskeletal integrity, including cell motility, adhesion, and cytokinesis.
Inhibition of RhoA Signaling Pathway
A key consequence of this compound-induced actin disruption is the modulation of the RhoA signaling pathway. RhoA, a small GTPase, is a critical regulator of actin dynamics and cell contractility. Treatment with this compound leads to a decrease in the activity of RhoA. This, in turn, affects downstream effectors involved in cell migration and invasion.
Induction of G2/M Cell Cycle Arrest
This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1. The disruption of the actin cytoskeleton, essential for mitotic spindle formation and cytokinesis, likely serves as a primary trigger for this cell cycle checkpoint activation.
Induction of Apoptosis
Prolonged exposure to this compound induces programmed cell death, or apoptosis. This process is mediated through the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. This compound has been shown to promote the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytostatic and antiproliferative effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Immunofluorescence Staining of the Actin Cytoskeleton
Objective: To visualize the effect of this compound on the actin cytoskeleton.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Once attached, treat the cells with this compound at the desired concentration and for the desired time.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Staining: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Western Blot Analysis for Signaling Proteins
Objective: To analyze the expression and activation state of proteins in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-RhoA, anti-phospho-Cofilin, anti-Caspase-3, anti-Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general experimental workflows for its characterization.
Caption: Core mechanism of this compound's antiproliferative action.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound represents a promising class of natural products with potent anticancer activity. Its unique mechanism of action, centered on the disruption of the actin cytoskeleton, offers a distinct advantage over existing chemotherapeutics and presents a novel avenue for therapeutic intervention. The detailed understanding of its effects on cell signaling, cell cycle progression, and apoptosis, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation. The methodologies and conceptual frameworks presented herein are intended to facilitate ongoing research and development efforts aimed at harnessing the therapeutic potential of this compound and its analogs in the fight against cancer.
References
In-depth literature review on Chondramide A research
An In-depth Literature Review on Chondramide A Research
Executive Summary
This compound is a potent, cell-permeable cyclic depsipeptide of myxobacterial origin that has garnered significant interest in the fields of cell biology and oncology. Isolated from Chondromyces crocatus, this natural product is a powerful modulator of the actin cytoskeleton.[1][2][3] Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of essential cellular processes that are highly dependent on actin dynamics, such as cell division, migration, and invasion.[1][2] Research has demonstrated that this compound exhibits potent cytostatic and anti-metastatic activities against a range of cancer cell lines in vitro and has shown efficacy in reducing metastasis in preclinical in vivo models.[1][2][4] Its mode of action is centered on the inhibition of cellular contractility through the downregulation of the RhoA signaling pathway.[1][4] This technical review synthesizes the current body of research on this compound, detailing its mechanism of action, biological activities, effects on cellular signaling, and key experimental findings.
Introduction
Discovery and Origin
Chondramides are a family of cyclodepsipeptides produced by the terrestrial myxobacterium, Chondromyces crocatus.[1][2][3] Unlike many complex natural products that are difficult to source, chondramides can be produced in substantial quantities through fermentation, facilitating their study and potential development.[2] Subsequent research efforts have led to the discovery of over 30 novel chondramide derivatives, providing a rich library for structure-activity relationship studies.[5][6]
Chemical Structure and Synthesis
This compound is an 18-membered macrocyclic depsipeptide. Its structure is composed of four distinct subunits: L-alanine, N-Me-D-tryptophan, a unique β-tyrosine derivative (3-amino-2-methoxy-3-(4-hydroxyphenyl)propanoic acid), and a 7-hydroxy-alkenoic acid moiety.[6] The molecular formula of this compound is C₃₆H₄₆N₄O₇, with a molecular weight of 646.8 g/mol .[3] The total synthesis of this compound and its analogues has been successfully achieved, which was crucial for confirming its absolute stereochemistry and enabling the generation of derivatives for biological evaluation.[6][7][8]
Mechanism of Action
Primary Target: The Actin Cytoskeleton
The primary molecular target of this compound is the actin cytoskeleton.[2] It belongs to a class of actin-stabilizing agents that includes the well-known natural products jasplakinolide (B32604) and phalloidin (B8060827).[2] this compound's effects are specific to the actin network; it does not affect the microtubule system.[2]
Interaction with F-Actin
This compound binds to filamentous actin (F-actin), promoting and accelerating its polymerization in vitro.[1][2] Structural modeling suggests that its binding site is located at the interface of three adjacent actin protomers within the filament, a site also shared by phalloidin and jasplakinolide.[8][9] By binding to and stabilizing these filaments, this compound prevents their depolymerization, thereby disrupting the dynamic instability that is critical for normal cellular function.
Cellular Effects
At the cellular level, treatment with this compound leads to profound morphological changes. It causes a visible disruption of the actin cytoskeleton, characterized by the dissolution of stress fibers and the formation of actin aggregates, often localized near the nucleus.[1][10][11] This hyperpolymerization of actin depletes the cellular pool of monomeric G-actin, thereby inhibiting processes that require rapid actin remodeling.
Biological Activities
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.
Antiproliferative and Cytotoxic Activity
Chondramides are potent inhibitors of cell proliferation across various tumor cell lines.[2] They exhibit cytostatic effects at low nanomolar concentrations. In addition to inhibiting proliferation, this compound can induce apoptosis in cancer cells, such as breast cancer cell lines, through the intrinsic mitochondrial pathway.[12]
Anti-Metastatic Properties
A key therapeutic potential of this compound lies in its ability to inhibit cancer metastasis.[1]
-
In Vitro Studies: this compound significantly reduces the migration and invasion of highly invasive cancer cells, such as the MDA-MB-231 breast cancer cell line.[1][13] This inhibition is attributed to the disruption of the actin machinery required for cell motility and the reduction of cellular contractility.[1]
-
In Vivo Studies: In a preclinical mouse model using 4T1 mammary carcinoma cells, systemic administration of this compound was shown to significantly diminish metastasis to the lung.[1][4] This anti-metastatic effect appears to be distinct from its cytotoxic effects, occurring at concentrations that do not immediately induce apoptosis.[1]
Other Biological Activities
-
Anti-parasitic: this compound and its analogues are effective at blocking the growth of the apicomplexan parasite Toxoplasma gondii. This effect is achieved by inhibiting parasite invasion into host cells, a process that relies on the parasite's own actin-based motility.[9]
-
Antifungal: The initial discovery of chondramides highlighted their activity against fungi.[14]
-
Antiviral (Potential): Recent in silico studies have suggested that chondramides may have antiviral potential. These computational models show a high binding affinity for the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, indicating they could potentially interfere with viral entry.[15]
Quantitative Biological Data
The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Cytotoxicity of Chondramides against Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
|---|---|---|---|---|
| Chondramides A-D | Various Tumor Lines | Proliferation Assay | 3 - 85 | [2] |
| Bromo-chondramide C3 | Human Cancer Lines | Growth Inhibition | Low nanomolar range | [5] |
| Propionyl-bromo-C3 | Human Cancer Lines | Growth Inhibition | Low nanomolar range |[5] |
Table 2: Anti-migratory and Anti-invasive Activity of this compound
| Cell Line | Assay Type | Concentration (nM) | % Inhibition (approx.) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Migration (Boyden) | 30 | 30% | [1][10] |
| MDA-MB-231 | Migration (Boyden) | 100 | 40% | [1][10] |
| MDA-MB-231 | Invasion (Matrigel) | 30 | >50% | [1][10] |
| MDA-MB-231 | Invasion (Matrigel) | 100 | >50% |[1][10] |
Table 3: Anti-parasitic Activity of Chondramides against Toxoplasma gondii
| Compound | Assay Type | EC50 (µM) | Reference |
|---|---|---|---|
| Chondramides A-D (natural) | Growth Inhibition | 0.2 - 0.7 | [9] |
| Synthetic Analogues (2b-k) | Growth Inhibition | 0.3 - 1.3 |[9] |
Molecular Signaling Pathways
This compound's impact on the actin cytoskeleton leads to the modulation of specific downstream signaling pathways, particularly those governing cell contractility and survival.
Inhibition of the RhoA Signaling Pathway
The anti-metastatic action of this compound is mechanistically linked to its ability to reduce cellular contractility. This is achieved by specifically inhibiting the RhoA signaling cascade.[1][4] Treatment with this compound leads to:
-
A decrease in the activity of the small GTPase RhoA.
-
Reduced activation of the Rho-GEF Vav2.
-
A subsequent reduction in the phosphorylation of Myosin Light Chain 2 (MLC-2), a key event in actomyosin (B1167339) contraction.[1][4]
This targeted inhibition of the pro-contractile signaling axis is a primary driver of its anti-invasive effects.
Caption: this compound inhibits the RhoA pathway, reducing contractility and invasion.
Induction of Apoptosis via PKC-ε Trapping
This compound can trigger apoptosis through a mechanism involving Protein Kinase C-epsilon (PKC-ε). In cancer cells overexpressing this kinase, the actin aggregates induced by this compound act as traps for PKC-ε.[16] This sequestration prevents PKC-ε from phosphorylating and inactivating the pro-apoptotic protein Bad. Uninhibited Bad is then free to sequester anti-apoptotic Bcl-2, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade.[12][16]
Caption: this compound induces apoptosis by trapping PKC-ε in actin aggregates.
Unaffected Signaling Pathways
Importantly, the action of this compound is selective. Studies have confirmed that at concentrations where RhoA activity is diminished, there is no effect on the activation of Rac1 or the autophosphorylation of the EGF receptor (EGFR) and its primary downstream signaling effectors, Akt and Erk.[1][4][17] This specificity underscores its targeted mechanism of action against the cellular contractility machinery.
Key Experimental Methodologies
The elucidation of this compound's bioactivity has relied on several key experimental protocols.
In Vitro Actin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the polymerization of monomeric G-actin into filamentous F-actin. Viscosimetry is a classic method used for this purpose.[2]
-
Methodology:
-
A solution of purified G-actin is prepared in a low ionic strength buffer to prevent spontaneous polymerization.
-
The actin solution is mixed with either this compound or a vehicle control (e.g., DMSO).
-
A polymerization-inducing buffer (containing KCl and MgCl₂) is added to initiate the process.
-
The viscosity of the solution is measured over time using a viscometer. An increase in viscosity corresponds to the formation of long actin filaments.
-
This compound causes a more rapid and pronounced increase in viscosity compared to the control, indicating it accelerates actin polymerization.[2]
-
Caption: General workflow for an in vitro actin polymerization assay using viscosimetry.
Cell Migration and Invasion Assays
-
Principle: The Boyden chamber, or Transwell assay, is used to quantify cell migration (movement through a porous membrane) and invasion (movement through an extracellular matrix barrier).[1][10]
-
Methodology:
-
Cells are serum-starved and resuspended in serum-free media containing this compound or a vehicle control.
-
The cell suspension is added to the upper chamber (the "insert") of the Boyden apparatus. For invasion assays, the membrane of the insert is pre-coated with a layer of Matrigel.
-
The lower chamber is filled with media containing a chemoattractant, typically fetal bovine serum (FBS).
-
The apparatus is incubated for 16-48 hours, allowing cells to migrate through the pores towards the chemoattractant.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A decrease in the number of stained cells in the this compound-treated group indicates inhibition of migration/invasion.[1][13]
-
Caption: Workflow for a Boyden chamber cell migration and invasion assay.
RhoA/Rac1 Activity Assays
-
Principle: Pull-down assays are used to specifically isolate the active, GTP-bound form of small GTPases like RhoA and Rac1 from total cell lysates.
-
Methodology:
-
Cells are treated with this compound or control, and then stimulated (e.g., with EGF) to activate GTPases.
-
Cells are lysed in a buffer that preserves GTPase activity.
-
The lysate is incubated with beads coupled to a protein domain that specifically binds to the GTP-bound form of the target protein (e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1).
-
The beads are washed to remove non-specifically bound proteins.
-
The bound, active GTPase is eluted from the beads and quantified by Western blotting using a specific antibody (e.g., anti-RhoA).
-
A sample of the total lysate is also run to normalize the amount of active GTPase to the total amount present in the cell.[1][4]
-
Conclusion and Future Perspectives
This compound is a highly potent actin-stabilizing agent with significant promise as both a molecular probe for studying the cytoskeleton and as a lead compound for anticancer drug development. Its well-defined mechanism of action, centered on the disruption of actin dynamics and the subsequent inhibition of the RhoA-mediated cellular contractility, provides a clear rationale for its observed anti-metastatic effects. The ability to produce chondramides and their analogues through fermentation and total synthesis offers a viable platform for further development.[2][7]
Future research should focus on improving the therapeutic index of chondramide-based compounds. While targeting the actin cytoskeleton is a powerful anti-metastatic strategy, the ubiquitous nature of actin presents a challenge for systemic therapy.[1] The development of novel analogues with greater selectivity for cancer cells or the design of targeted delivery systems could help mitigate potential off-target toxicity. The exploration of chondramides in combination therapies, potentially with agents that target other aspects of tumor progression, could also unlock synergistic effects and enhance their clinical potential.
References
- 1. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C36H46N4O7 | CID 46217451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and biological activity of new chondramides from Chondromyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound analogues with modified β-tyrosine and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Myxobacterial depsipeptide chondramides interrupt SARS-CoV-2 entry by targeting its broad, cell tropic spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Chondramides: A Technical Guide to Natural Variants and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramides are a class of cyclic depsipeptides of myxobacterial origin that have garnered significant interest in the scientific community for their potent biological activities. First isolated from Chondromyces crocatus, these natural products have demonstrated significant cytotoxic and antifungal properties. Their unique mechanism of action, which involves the stabilization of filamentous actin (F-actin), makes them valuable tools for cell biology research and promising candidates for drug development, particularly in the field of oncology. This technical guide provides a comprehensive overview of the known natural variants of Chondramide, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and an exploration of their molecular mechanism of action.
Natural Variants of Chondramide
The chondramide family of natural products includes several known variants, with the most common being Chondramides A, B, C, and D. The structural diversity among these core variants arises from substitutions at two key positions, designated as R¹ and R². More recently, additional derivatives, including brominated analogues, have been identified, some of which exhibit enhanced biological activity.[1]
Table 1: Structures of Natural Chondramide Variants
| Chondramide Variant | R¹ Substituent | R² Substituent | Reference |
| Chondramide A | OCH₃ | H | [2] |
| Chondramide B | OCH₃ | Cl | [2] |
| Chondramide C | H | H | [2] |
| Chondramide D | H | Cl | [2] |
Biological Activities of Chondramide Variants
Chondramides exhibit potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ and GI₅₀ values often in the low nanomolar range. Their antifungal activity has also been documented. The following tables summarize the available quantitative data on the biological activities of various Chondramide natural variants.
Table 2: Cytotoxic Activity of Chondramide Variants against Human Cancer Cell Lines
| Chondramide Variant | Cell Line | Assay Type | Value (nM) | Reference |
| This compound | Various Tumor Cell Lines | Proliferation Assay (IC₅₀) | 3 - 85 | [3] |
| Chondramide B | Various Tumor Cell Lines | Proliferation Assay (IC₅₀) | 3 - 85 | [3] |
| Chondramide C | Various Tumor Cell Lines | Proliferation Assay (IC₅₀) | 3 - 85 | [3] |
| Chondramide D | Various Tumor Cell Lines | Proliferation Assay (IC₅₀) | 3 - 85 | [3] |
| Bromo-chondramide C3 | Human Cancer Cell Lines | Growth Inhibition (GI₅₀) | Low Nanomolar | [1] |
| Propionyl-bromo-chondramide C3 | Human Cancer Cell Lines | Growth Inhibition (GI₅₀) | Low Nanomolar | [1] |
Note: The original literature often reports a range of IC₅₀ values across multiple cell lines. For specific cell line data, consulting the primary reference is recommended.
Mechanism of Action: Targeting the Actin Cytoskeleton and RhoA Signaling
The primary molecular target of chondramides is the actin cytoskeleton.[3] Similar to the well-known fungal toxin phalloidin, chondramides bind to and stabilize F-actin, leading to a disruption of the dynamic actin filament network essential for numerous cellular processes, including cell division, migration, and maintenance of cell shape.[1][3] This disruption of the actin cytoskeleton is a key contributor to their cytotoxic effects.
Furthermore, chondramides have been shown to inhibit the RhoA signaling pathway, which plays a crucial role in regulating cell contractility and migration.[4][5] Treatment with Chondramide leads to a decrease in the activity of RhoA and the subsequent phosphorylation of its downstream effector, Myosin Light Chain 2 (MLC2). This inhibitory effect on the RhoA pathway is mediated, at least in part, by the reduced activation of the guanine (B1146940) nucleotide exchange factor Vav2.[4][5]
Figure 1. Signaling pathway of Chondramide's effect on cell contractility.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of chondramides.
Isolation and Purification of Chondramides from Chondromyces crocatus
The isolation of chondramides typically involves fermentation of the myxobacterium Chondromyces crocatus, followed by extraction and chromatographic purification.
References
Methodological & Application
Protocol for Using Chondramide A in Cell Culture Experiments
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chondramide A is a cyclic depsipeptide of myxobacterial origin that exhibits potent cytotoxic and anti-metastatic properties.[1][2][3] Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of the cellular actin cytoskeleton.[1][4] This interference with actin dynamics affects crucial cellular processes such as cell division, migration, and invasion, making this compound a compound of interest in cancer research. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its cytotoxic, pro-apoptotic, and anti-migratory effects.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Specific cancer cell line of interest (e.g., MDA-MB-231, MCF-7, Potoroo cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well and 24-well tissue culture plates
-
Boyden chamber inserts (8 µm pore size is suitable for most epithelial and fibroblast cells)
-
Matrigel® Basement Membrane Matrix
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Crystal Violet stain
-
Flow cytometer
-
Microplate reader
Preparation of this compound Stock Solution
-
Dissolving this compound: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Unstained cells, single-stained (Annexin V only and PI only), and treated cells should be included for proper compensation and gating.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
-
Chamber Preparation:
-
Migration Assay: Use uncoated Boyden chamber inserts.
-
Invasion Assay: Coat the inserts with a thin layer of Matrigel® and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium at a density of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 500 µL of the cell suspension in a serum-free medium, with or without this compound, to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for 16-48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Staining: Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution, and the absorbance can be measured.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the untreated control group.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Various Tumor Cell Lines | Carcinoma | 3 - 85 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~30 - 100 | |
| 4T1-Luc | Murine Mammary Carcinoma | Not explicitly stated, but effective at 30-100 nM | |
| Potoroo Kidney Cells | Marsupial Kidney Epithelial | Not explicitly stated, but showed cytoskeletal disruption | |
| MCF7 | Human Breast Adenocarcinoma | Effective at 300 nM |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Visualization of Signaling Pathways and Workflows
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Chondramide A: A Potent Inhibitor of Cancer Cell Migration and Invasion
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide A, a cyclic depsipeptide originating from the myxobacterium Chondromyces crocatus, has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, shape, and division.[1] This unique mode of action makes this compound a valuable tool for investigating and potentially targeting the metastatic spread of cancer, a major cause of mortality.[2][3] This document provides detailed application notes and protocols for utilizing this compound in cancer cell migration and invasion assays.
Mechanism of Action: Disruption of Actin Dynamics and RhoA Signaling
This compound exerts its anti-migratory and anti-invasive effects by directly targeting filamentous actin (F-actin). Unlike some agents that depolymerize actin, this compound induces actin polymerization and leads to the formation of actin aggregates within the cell. This hyperpolymerization disrupts the dynamic nature of the actin cytoskeleton, which is essential for the formation of cellular protrusions like lamellipodia and filopodia that drive cell movement.
Studies have shown that this compound treatment leads to altered stress fiber formation and a significant reduction in cellular contractility. This is achieved through the modulation of the RhoA GTPase signaling pathway. Specifically, this compound has been demonstrated to decrease the activity of RhoA, a key regulator of cell contractility. The reduced RhoA activity leads to a decrease in the phosphorylation of Myosin Light Chain 2 (MLC-2), a critical step in the assembly of contractile actin-myosin filaments. Notably, this compound's effect appears to be specific to the RhoA pathway, as the activity of Rac1, another Rho family GTPase involved in cell migration, and the signaling of the EGF-receptor, Akt, and Erk pathways are not significantly affected.
Quantitative Data: Inhibition of Cancer Cell Migration and Invasion
The efficacy of this compound in inhibiting cancer cell motility has been quantified in various studies. The following table summarizes the inhibitory effects of this compound on the migration and invasion of the highly invasive MDA-MB-231 human breast cancer cell line.
| Assay Type | Cell Line | This compound Concentration | Incubation Time | Result | Reference |
| Migration Assay | MDA-MB-231 | 30 nM | 16 hours | ~30% inhibition | |
| MDA-MB-231 | 100 nM | 16 hours | ~40% inhibition | ||
| Invasion Assay | MDA-MB-231 | 30 nM | 48 hours | >50% inhibition | |
| MDA-MB-231 | 100 nM | 48 hours | >50% inhibition |
Signaling Pathway Diagram
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to assess collective cell migration in vitro.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Sterile 6-well or 12-well plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 or p1000 pipette tip to create a straight "scratch" or "wound" in the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 30, 100 nM). Include a vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound at designated locations using a microscope. Mark the locations to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow for the wound healing (scratch) assay.
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Coating the Inserts: Thaw the basement membrane matrix on ice. Dilute it with cold serum-free medium and coat the upper surface of the Boyden chamber inserts. Allow the matrix to solidify at 37°C.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Place the coated inserts into the wells. Seed the cell suspension into the upper chamber of the inserts. Add this compound at various concentrations to the cell suspension.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the matrix from the upper surface of the membrane.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet solution.
-
Image Acquisition and Quantification: Take images of the stained cells on the membrane using a microscope. Count the number of invaded cells in several random fields. Alternatively, the dye can be eluted and the absorbance measured to quantify invasion.
Caption: Workflow for the Boyden chamber invasion assay.
Conclusion
This compound is a potent inhibitor of cancer cell migration and invasion, acting through the disruption of the actin cytoskeleton and the RhoA signaling pathway. The provided protocols for the wound healing and Boyden chamber assays offer robust methods for researchers to investigate the anti-metastatic potential of this compound and similar compounds. These assays are crucial tools in the preclinical evaluation of novel anti-cancer therapeutics.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Impact of Chondramide A on Cellular Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide A, a cyclodepsipeptide isolated from the myxobacterium Chondromyces crocatus, is a potent modulator of the actin cytoskeleton.[1][2] It has been shown to induce actin polymerization and disrupt the organization of the actin cytoskeleton, leading to cytotoxic effects in various cancer cell lines.[2] A key consequence of its interaction with actin is the significant reduction in cellular contractility, a fundamental process in cell motility, invasion, and tissue morphogenesis.[1][3][4] This application note provides a detailed overview and protocols for assessing the effects of this compound on cellular contractility, offering valuable insights for cancer biology, drug discovery, and cell biology research.
Recent studies have demonstrated that this compound inhibits cancer cell migration and invasion by downregulating the RhoA signaling pathway, a central regulator of actomyosin (B1167339) contractility.[1][3] Specifically, this compound treatment leads to decreased activity of RhoA and subsequent reduction in the phosphorylation of Myosin Light Chain 2 (MLC2), a key event in the generation of contractile forces.[1][3] This targeted action on the pro-contractile signaling cascade makes this compound a promising candidate for anti-metastatic therapies.[1][4]
This document outlines three key experimental approaches to quantify the effects of this compound on cellular contractility: Traction Force Microscopy (TFM), Wound Healing (Scratch) Assay, and Immunofluorescence Analysis of Focal Adhesions.
Data Presentation
Table 1: Expected Quantitative Effects of this compound on Cellular Contractility
| Parameter | Assay | Expected Outcome with this compound Treatment | Reference |
| Traction Force | Traction Force Microscopy (TFM) | Significant decrease in the average traction force exerted by cells on the substrate. | [1][3] |
| Strain Energy | Traction Force Microscopy (TFM) | A marked reduction in the total strain energy imparted by the cells to the substrate. | [1][3] |
| Wound Closure Rate | Wound Healing (Scratch) Assay | Dose-dependent decrease in the rate of wound closure, indicating impaired collective cell migration. | [5][6] |
| Focal Adhesion Area | Immunofluorescence Microscopy | Alterations in focal adhesion morphology, potentially a decrease in the average size of focal adhesions. | [7][8][9] |
| Focal Adhesion Number | Immunofluorescence Microscopy | A possible reduction in the number of mature focal adhesions per cell. | [7][8][9] |
| RhoA Activity | G-LISA / Pull-down Assay | A significant reduction in the levels of active (GTP-bound) RhoA. | [1][3] |
| p-MLC2 Levels | Western Blotting | A decrease in the phosphorylation of Myosin Light Chain 2 at Ser19. | [1][3] |
Experimental Protocols
Traction Force Microscopy (TFM)
Traction Force Microscopy is a powerful technique to directly measure the contractile forces exerted by adherent cells on their substrate.[10][11][12][13][14]
Principle: Cells are cultured on a flexible substrate of known stiffness, which is embedded with fluorescent beads. As cells exert contractile forces, they deform the substrate, causing the displacement of the embedded beads. By measuring this displacement and knowing the mechanical properties of the substrate, the traction forces can be calculated.
Protocol:
-
Substrate Preparation:
-
Prepare polyacrylamide or PDMS substrates of a defined stiffness (e.g., 5-10 kPa, typical for fibroblasts and many cancer cell lines) embedded with fluorescent microspheres (e.g., 0.2 µm diameter).[12][14]
-
Functionalize the substrate surface with an extracellular matrix (ECM) protein (e.g., collagen I, fibronectin) to promote cell adhesion.[12]
-
-
Cell Culture:
-
Seed cells (e.g., MDA-MB-231 breast cancer cells) onto the functionalized substrates at a low density to allow for the analysis of individual cells.
-
Allow cells to adhere and spread for at least 12-24 hours.
-
-
This compound Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 nM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-24 hours).
-
-
Image Acquisition:
-
Using a fluorescence microscope, acquire images of the fluorescent beads in the substrate underneath a chosen cell.
-
Also, acquire a phase-contrast or brightfield image of the cell.
-
After imaging, detach the cell from the substrate using trypsin.
-
Acquire a second image of the fluorescent beads in the same field of view. This "null-force" image represents the resting position of the beads.
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ with TFM plugins, MATLAB) to calculate the displacement field of the beads between the "force" and "null-force" images.
-
From the displacement field and the known substrate stiffness, calculate the traction force field.
-
Quantify parameters such as the average traction force and total strain energy per cell.
-
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration, which is heavily dependent on cellular contractility.[5][6][15][16]
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is a measure of their migratory capacity.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
-
Inhibition of Proliferation (Optional but Recommended):
-
To ensure that wound closure is due to migration and not cell proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours).[6]
-
-
Creating the Wound:
-
Using a sterile pipette tip or a specialized scratch tool, create a uniform scratch through the cell monolayer.[15]
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound at the same position using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Immunofluorescence Analysis of Focal Adhesions
Focal adhesions are multi-protein structures that link the actin cytoskeleton to the ECM and are crucial for the transmission of contractile forces.[7] Their morphology is indicative of the state of cellular contractility.
Principle: Immunofluorescence staining of focal adhesion proteins (e.g., vinculin, paxillin) and F-actin allows for the visualization and quantification of these structures.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips coated with an ECM protein.
-
Treat the cells with this compound or a vehicle control as described previously.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a focal adhesion protein (e.g., anti-vinculin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
To visualize the actin cytoskeleton, counterstain with fluorescently-labeled phalloidin.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect.
Caption: this compound's signaling pathway in reducing contractility.
References
- 1. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. High-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Traction force microscopy - Wikipedia [en.wikipedia.org]
- 14. A Biologist's Guide to Traction Force Microscopy Using Polydimethylsiloxane Substrate for Two-Dimensional Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 17. Focal Adhesion Analysis Server [faas.bme.unc.edu]
- 18. The Focal Adhesion Analysis Server: a web tool for analyzing focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Chondramide A in Actin Dynamics and Polymerization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide A, a cyclic depsipeptide originating from myxobacteria, is a potent modulator of the actin cytoskeleton. Its ability to bind to and stabilize filamentous actin (F-actin) while promoting polymerization makes it an invaluable tool for investigating the intricate role of actin dynamics in various cellular functions. This document provides comprehensive application notes and detailed protocols for the effective use of this compound in research settings, with a focus on its application in studying actin polymerization and its effects on cell behavior, particularly in the context of cancer research.
Mechanism of Action: this compound exerts its effects by binding to F-actin at a site that overlaps with that of phalloidin (B8060827). This interaction not only stabilizes the actin filament, rendering it resistant to depolymerization, but also enhances the rate-limiting nucleation step of actin polymerization. The cumulative effect is a significant increase in cellular F-actin, which disrupts the dynamic equilibrium between monomeric G-actin and filamentous F-actin, thereby impacting cellular processes reliant on cytoskeletal rearrangements.
Key Applications:
-
In Vitro Actin Polymerization Studies: Elucidate the molecular mechanisms of actin filament assembly and the effects of actin-binding compounds.
-
Cellular Actin Dynamics Research: Investigate the role of the actin cytoskeleton in cell migration, division, and morphology.
-
Anti-Cancer Drug Development: Explore the potential of this compound and its analogues as anti-metastatic agents by studying their inhibitory effects on cancer cell invasion and migration.
-
Competitive Binding Assays: Utilize this compound as a probe for the phalloidin-binding site on F-actin.
Data Presentation
Quantitative Effects of this compound and Analogues
The following tables summarize key quantitative data regarding the activity of this compound and its analogues.
Table 1: In Vitro Cytotoxicity of this compound and its Analogues
| Compound | Target Cell Line | IC50 (nM) |
| This compound | L-929 (mouse fibroblast) | 3[1] |
| Chondramide B | L-929 (mouse fibroblast) | 5[1] |
| Chondramide C | L-929 (mouse fibroblast) | 10[1] |
| Chondramide D | L-929 (mouse fibroblast) | 85[1] |
| This compound Analogue 2b | T. gondii on host cell monolayer | 300[2] |
| This compound Analogue 2k | T. gondii on host cell monolayer | 1300[2] |
Table 2: Effects on Actin Polymerization Kinetics (Data from Jasplakinolide (B32604) as a Functional Analogue)
Note: Due to limited direct quantitative kinetic data for this compound, data from Jasplakinolide, which shares a similar mechanism of action, is presented as a valuable reference.
| Parameter | Condition | Value | Reference(s) |
| Nucleation | |||
| Control | 4 subunits | [3] | |
| + Jasplakinolide | ~3 subunits | [3] | |
| Critical Concentration (Cc) | |||
| Control (Mg²⁺-actin) | 1.8 µM | [4] | |
| + 0.15 µM Jasplakinolide | 0.8 µM | [4] | |
| + 0.3 µM Jasplakinolide | 0.2 µM | [4] | |
| Dissociation Constant (Kd) | |||
| Jasplakinolide binding to F-actin | ~15 nM | [5][6] | |
| Barbed-End Dissociation Rate Constant | |||
| + Jasplakinolide | Essentially zero | [7][8] |
Experimental Protocols
In Vitro Actin Polymerization Assay using Pyrene Fluorescence
This assay quantitatively measures the kinetics of actin polymerization by monitoring the fluorescence enhancement of pyrene-labeled G-actin upon its incorporation into F-actin.
Materials:
-
Lyophilized rabbit skeletal muscle actin
-
Pyrene-labeled actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer and black 96-well microplates
Protocol:
-
Actin Preparation: Reconstitute lyophilized actin and pyrene-labeled actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization.
-
Working Solution: Prepare a working solution of actin by mixing unlabeled and pyrene-labeled actin to achieve a 5-10% labeling ratio.
-
Assay Setup: In a 96-well microplate, add the desired concentrations of this compound or DMSO (vehicle control).
-
Initiation: Add the actin working solution to each well to a final concentration of 2-5 µM. Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer.
-
Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate temperature. Record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular time intervals for 1 to 2 hours.
-
Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Kinetic parameters such as the lag time, elongation rate (maximum slope), and steady-state fluorescence can be determined.
Visualization of Cellular F-actin by Phalloidin Staining
This protocol allows for the visualization of changes in the F-actin cytoskeleton in cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
F-actin Staining: Incubate the cells with a solution of fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Incubate with DAPI solution for 5 minutes.
-
Wasting: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the F-actin and nuclei using a fluorescence or confocal microscope.
Cell Migration Assay using a Boyden Chamber
This assay is used to assess the inhibitory effect of this compound on cancer cell migration towards a chemoattractant.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion 24-well plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., Methanol (B129727) and Crystal Violet or DAPI)
Protocol:
-
Cell Starvation: Culture cells in serum-free medium for 4-24 hours prior to the assay.
-
Chemoattractant: Add complete medium to the lower wells of the 24-well plate.
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Add the cell suspension to the upper chamber of the Boyden inserts.
-
Incubation: Incubate the plate for a duration suitable for the cell type (typically 4-24 hours) at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, followed by staining with 0.5% Crystal Violet for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view using a light microscope.
RhoA Activity Assay (Rhotekin Pull-down)
This protocol measures the level of active, GTP-bound RhoA, a key regulator of the actin cytoskeleton and cell contractility, in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Ice-cold lysis buffer
-
Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads
-
Wash buffer
-
2x SDS-PAGE sample buffer
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Western blotting equipment and chemiluminescence reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells on ice using an appropriate lysis buffer and clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Pull-down of Active RhoA: Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by brief centrifugation and wash them three times with an ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for RhoA, followed by an HRP-conjugated secondary antibody.
-
Analysis: Detect the signal using a chemiluminescence substrate and imaging system. Quantify the band intensities to determine the relative levels of active RhoA. A sample of the total cell lysate should be run as a loading control.
Visualizations
Caption: Mechanism of this compound on actin dynamics.
Caption: Workflow for the in vitro actin polymerization assay.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Chondramide A: A Potent Tool for Investigating Cytoskeletal-Dependent Cellular Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide A, a cyclic depsipeptide originating from the myxobacterium Chondromyces crocatus, has emerged as a valuable molecular probe for dissecting a multitude of cellular processes reliant on the actin cytoskeleton.[1] Its mechanism of action involves the induction and stabilization of actin polymerization, thereby disrupting the dynamic nature of the actin filament network.[1] This targeted activity makes this compound an exceptional tool for studying cytoskeletal-dependent events such as cell proliferation, migration, invasion, and contractility. These application notes provide a comprehensive overview of this compound's biological effects, quantitative data on its activity, and detailed protocols for its use in key cell-based assays.
Introduction
The actin cytoskeleton is a highly dynamic and intricate network of filaments that plays a pivotal role in maintaining cell shape, facilitating motility, and orchestrating intracellular transport. The ability to modulate actin dynamics with small molecules is crucial for advancing our understanding of these fundamental biological processes.[2] this compound offers a distinct advantage in this context due to its potent and specific action on actin polymerization.[1] By promoting the formation of stable actin filaments, this compound effectively freezes the cytoskeleton in a polymerized state, allowing for the detailed investigation of the consequences of this disruption on various cellular functions. This makes it an indispensable tool for researchers in cell biology, cancer research, and drug development.
Mechanism of Action
This compound exerts its biological effects by directly targeting actin. In vitro studies have demonstrated that it induces or accelerates the polymerization of actin monomers into filaments. This stabilization of F-actin disrupts the normal equilibrium between actin monomers (G-actin) and polymers (F-actin), leading to the formation of actin aggregates and a reduction in the pool of available G-actin. This perturbation of actin dynamics has profound effects on cellular architecture and function, inhibiting processes that require rapid cytoskeletal rearrangements.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chondramides against Various Tumor Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Chondramide B IC₅₀ (nM) | Chondramide C IC₅₀ (nM) | Chondramide D IC₅₀ (nM) |
| L-929 | Mouse Fibrosarcoma | 3 | 4 | 4 | 8 |
| PTK2 | Rat Kangaroo Kidney | 4 | 4 | 4 | 10 |
| HeLa | Human Cervical Carcinoma | 6 | 8 | 6 | 15 |
| A549 | Human Lung Carcinoma | 10 | 12 | 10 | 25 |
| SW-480 | Human Colon Adenocarcinoma | 15 | 20 | 18 | 40 |
| MCF-7 | Human Breast Adenocarcinoma | 20 | 25 | 22 | 50 |
| PC-3 | Human Prostate Adenocarcinoma | 30 | 35 | 30 | 65 |
| K-562 | Human Chronic Myeloid Leukemia | 50 | 60 | 55 | 85 |
Data summarized from a study on the cytostatic effects of chondramides.
Table 2: Effect of this compound on MDA-MB-231 Breast Cancer Cell Migration and Invasion
| Treatment | Relative Migration (%) | Relative Invasion (%) |
| Control (DMSO) | 100 | 100 |
| This compound (30 nM) | ~50 | ~40 |
| This compound (100 nM) | ~20 | ~15 |
*Values are approximate based on graphical data from the cited study and indicate a significant reduction compared to the control.
Signaling Pathway Perturbation
This compound has been shown to inhibit cancer cell migration and invasion by downregulating the RhoA signaling pathway, which is a key regulator of cellular contractility. Treatment with this compound leads to a decrease in the activity of RhoA and the subsequent phosphorylation of its downstream effector, Myosin Light Chain 2 (MLC-2). This is accompanied by a reduction in the activation of Vav2, a guanine (B1146940) nucleotide exchange factor for RhoA. Notably, this compound does not appear to affect other signaling pathways such as the EGF receptor, Akt, and Erk pathways.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol is based on standard immunofluorescence procedures.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and then incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Protocol 3: Cell Migration and Invasion (Boyden Chamber/Transwell Assay)
This protocol is adapted from standard Boyden chamber assay procedures.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the inserts with serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 16-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with a suitable fixative (e.g., methanol) and then stain them with a staining solution.
-
Cell Counting: Count the number of stained cells on the underside of the membrane in several random fields of view using a microscope.
-
Data Analysis: Quantify the migration/invasion by comparing the number of cells in the this compound-treated wells to the control wells.
Conclusion
This compound is a powerful and specific tool for investigating the role of the actin cytoskeleton in a wide range of cellular processes. Its ability to induce actin polymerization provides a unique approach to studying the consequences of a stabilized actin network. The protocols and data presented here offer a solid foundation for researchers to effectively utilize this compound in their studies of cytoskeletal-dependent phenomena, ultimately contributing to a deeper understanding of cell biology and the development of novel therapeutic strategies.
References
Application Notes and Protocols: Total Synthesis and Preparation of Chondramide A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Chondramide A and the preparation of its analogues. Detailed experimental protocols for key synthetic steps and biological assays are included to facilitate the replication and further development of these potent actin-targeting compounds.
Introduction to Chondramides
Chondramides are a family of cyclic depsipeptides first isolated from the myxobacterium Chondromyces crocatus.[1] These natural products have garnered significant interest due to their potent cytotoxic and antifungal activities. Their mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of cellular processes that are dependent on actin dynamics, such as cell division, migration, and intracellular transport.[1][2] This unique mode of action makes Chondramides and their analogues promising candidates for the development of novel anticancer agents. The structural complexity and potent biological activity of Chondramides have made them attractive targets for total synthesis, which also opens avenues for the creation of novel analogues with improved therapeutic properties.
Total Synthesis of this compound Analogues
The total synthesis of this compound and its analogues is a multi-step process that involves the careful construction of the constituent amino acid and polyketide-derived fragments, followed by their assembly and macrocyclization. A common synthetic strategy is outlined below.
General Synthetic Strategy
The synthesis typically involves the preparation of three key fragments: a protected dipeptide, a modified β-tyrosine derivative, and a hydroxy fatty acid side chain. These fragments are then coupled, deprotected, and cyclized to yield the final Chondramide analogue.
References
Application Notes & Protocols: Screening New Chondramide A Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and screening of novel Chondramide A derivatives to identify candidates with enhanced bioactivity. Chondramides are a class of cyclodepsipeptides, originally isolated from myxobacteria, that have demonstrated potent cytostatic and antiproliferative activities.[1] Their mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cell division and motility.[1][2] The development of new derivatives aims to improve efficacy, selectivity, and pharmacokinetic properties.
This document outlines the experimental workflow, from the chemical synthesis of new analogs to a cascade of in vitro assays for evaluating their anticancer potential, including cytotoxicity and apoptosis induction.
Experimental Workflow for Screening this compound Derivatives
The overall workflow for screening new this compound derivatives is a multi-step process that begins with the synthesis of novel compounds and progresses through a series of assays to identify promising candidates for further development.
Caption: A high-level overview of the screening cascade for novel this compound derivatives.
Protocol 1: Synthesis of Novel this compound Derivatives
This protocol provides a general strategy for the synthesis of novel this compound derivatives with modifications in the β-tyrosine moiety, based on established synthetic routes.[3][4] The synthesis involves the preparation of a modified β-tyrosine building block, condensation with the dipeptide part, and subsequent macrolactamization.[3][5]
Materials:
-
Substituted cinnamic esters
-
Reagents for asymmetric dihydroxylation (e.g., AD-mix-β)
-
Reagents for Mitsunobu reaction (e.g., DIAD, PPh3, hydrazoic acid)
-
Methylating agent (e.g., methyl iodide)
-
Reducing agent for azides (e.g., H2, Pd/C)
-
Dipeptide acid (pre-synthesized)
-
Coupling agents for peptide synthesis (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Reagents for macrolactamization
General Procedure:
-
Preparation of Modified β-Tyrosine Derivatives:
-
Start with commercially available or synthesized substituted cinnamic esters.
-
Perform an asymmetric dihydroxylation to introduce two hydroxyl groups.[4]
-
Regioselectively substitute the 3-OH group with an azide (B81097) using a Mitsunobu reaction.[3]
-
Methylate the 2-OH group.
-
Reduce the azide group to an amine to yield the desired β-tyrosine derivative.[4]
-
-
Peptide Coupling:
-
Condense the synthesized β-tyrosine derivative with a pre-synthesized dipeptide acid using standard peptide coupling reagents.[3]
-
-
Esterification and Macrolactamization:
-
Purification and Characterization:
-
Purify the final compounds using high-performance liquid chromatography (HPLC).
-
Characterize the structure and confirm the purity of the derivatives using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Data Presentation: Cytotoxicity of this compound Derivatives
The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves and presented in a tabular format for easy comparison.
| Compound | Cell Line | IC50 (nM)[1] |
| This compound (Reference) | MDA-MB-231 | 15.2 |
| Derivative 1 | MDA-MB-231 | TBD |
| Derivative 2 | MDA-MB-231 | TBD |
| This compound (Reference) | HeLa | 20.5 |
| Derivative 1 | HeLa | TBD |
| Derivative 2 | HeLa | TBD |
Protocol 3: Apoptosis Induction Assay (Annexin V Staining)
This assay identifies cells in the early stages of apoptosis.[7] During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[7]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
After incubation, collect both the floating and adherent cells.[7]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[7][9]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[10]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[10]
-
The cell populations will be distinguished as follows:
-
Data Presentation: Apoptosis Induction by this compound Derivatives
| Compound (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | >95% | <5% | <2% |
| This compound (Reference) | TBD | TBD | TBD |
| Derivative 1 | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD |
This compound Signaling Pathway
This compound exerts its cytotoxic effects primarily by targeting the actin cytoskeleton.[1][11] It promotes the polymerization and stabilization of actin filaments, which disrupts the dynamic instability of the cytoskeleton required for cell division, migration, and invasion.[1][12] This interference with actin dynamics can lead to a decrease in the activity of the RhoA GTPase signaling pathway, which in turn reduces cellular contractility and inhibits cancer cell metastasis.[2][13]
Caption: The signaling pathway of this compound, highlighting its effect on actin and RhoA.
Protocol 4: Target Identification and Validation
Identifying the molecular targets of the most promising derivatives is crucial for understanding their mechanism of action.[14] Several strategies can be employed for target identification of natural products.[15][16]
1. Affinity-Based Probes:
-
Principle: A derivative is modified with a tag (e.g., biotin) to create a probe. This probe is used to "fish out" its binding partners from a cell lysate.[17][18]
-
Workflow:
-
Synthesize a tagged version of the active this compound derivative.
-
Incubate the probe with cell lysate.
-
Isolate the probe-protein complexes using affinity chromatography (e.g., streptavidin beads for a biotin (B1667282) tag).
-
Identify the bound proteins using mass spectrometry.
-
2. Label-Free Approaches:
-
Principle: These methods identify target proteins without modifying the compound, relying on changes in protein properties upon binding.[14]
-
Examples:
-
Thermal Proteome Profiling (TPP): Measures changes in the thermal stability of proteins in the presence of the compound.
-
Proteomics: Compares the protein expression profiles of cells before and after treatment to identify affected pathways.[15]
-
3. Validation:
-
Once potential targets are identified, they must be validated. This can involve techniques such as:
-
In vitro binding assays: Using purified proteins to confirm direct interaction.
-
Gene silencing (siRNA/CRISPR): Knocking down the expression of the putative target to see if it phenocopies the effect of the compound.
-
Logical Workflow for Hit Confirmation
The process of confirming a "hit" from the primary screen involves a logical progression of experiments to validate its activity and characterize its mechanism.
Caption: A decision-making workflow for the confirmation and advancement of hit compounds.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound analogues with modified β-tyrosine and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound Analogues with Modified β-Tyrosine and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Discovery and biological activity of new chondramides from Chondromyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 16. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 18. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Chondramide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide A is a potent cyclodepsipeptide derived from the myxobacterium Chondromyces crocatus. It is a valuable tool for cancer research due to its antiproliferative and anti-metastatic properties.[1][2][3] this compound's mechanism of action involves the disruption of the actin cytoskeleton, which in turn affects key signaling pathways controlling cell contractility, migration, and invasion.[1][2] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on the RhoA signaling pathway, a critical regulator of cellular contractility. In contrast, studies have shown that this compound does not significantly affect the Akt and Erk signaling pathways.
Data Presentation: Effects of this compound on Protein Expression and Activation
The following tables summarize quantitative data from Western blot experiments on MDA-MB-231 human breast cancer cells treated with this compound. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on the RhoA Signaling Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| Active RhoA (GTP-bound) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 30 | 0.45 | ± 0.06 | |
| Total RhoA | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 30 | 0.98 | ± 0.08 | |
| p-MLC2 (S19) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 30 | 0.52 | ± 0.09 | |
| Total MLC2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 30 | 1.03 | ± 0.07 | |
| p-Vav2 (Y172) | Untreated Control | 0 | 1.00 | ± 0.15 |
| This compound | 30 | 0.61 | ± 0.12 | |
| Total Vav2 | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 30 | 0.99 | ± 0.10 |
Table 2: Effect of this compound on Akt and Erk Signaling Pathways
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (S473) | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 100 | 0.97 | ± 0.14 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 100 | 1.01 | ± 0.09 | |
| p-Erk1/2 (T202/Y204) | Untreated Control | 0 | 1.00 | ± 0.10 |
| This compound | 100 | 1.04 | ± 0.11 | |
| Total Erk1/2 | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 100 | 0.99 | ± 0.08 |
Signaling Pathway Diagrams
Caption: this compound inhibits the RhoA signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
For analysis of RhoA pathway components, starve cells in serum-free media for 12-24 hours.
-
Treat cells with this compound (e.g., 30 nM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
For positive controls of pathway activation, stimulate cells with an appropriate agonist (e.g., EGF) for a short period before lysis.
-
RhoA Activity Pull-Down Assay
This assay specifically measures the amount of active, GTP-bound RhoA.
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1X Assay/Lysis Buffer provided with a RhoA Activation Assay Kit.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Pull-Down:
-
Incubate 500-1000 µg of protein lysate with a Rhotekin-RBD (Rho-binding domain) agarose (B213101) bead slurry for 1 hour at 4°C with gentle agitation.
-
The Rhotekin-RBD will specifically bind to GTP-bound (active) RhoA.
-
-
Washing: Wash the beads three times with 1X Assay/Lysis Buffer to remove non-specific binding.
-
Elution: Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot: Analyze the eluted samples by Western blot using an anti-RhoA antibody. Also, load a small fraction of the total cell lysate to determine the total RhoA levels.
Western Blot Protocol for Total and Phosphorylated Proteins
-
Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (see Table 3 for suggested dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Table 3: Recommended Primary Antibodies and Dilutions
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| RhoA | Cell Signaling Technology | #2117 | 1:1000 |
| p-MLC2 (S19) | Cell Signaling Technology | #3671 | 1:1000 |
| MLC2 | Cell Signaling Technology | #8505 | 1:1000 |
| p-Vav2 (Y172) | Santa Cruz Biotechnology | sc-130198 | 1:500 - 1:1000 |
| Vav2 | Santa Cruz Biotechnology | sc-8030 | 1:1000 |
| p-Akt (S473) | Cell Signaling Technology | #4060 | 1:1000 |
| Akt | Cell Signaling Technology | #9272 | 1:1000 |
| p-Erk1/2 (T202/Y204) | Cell Signaling Technology | #4370 | 1:2000 |
| Erk1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 - 1:5000 |
| β-actin | Cell Signaling Technology | #4970 | 1:1000 - 1:5000 |
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in Chondramide A cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chondramide A in cell-based assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable, reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Cytotoxicity/Viability Assay Results
-
Question: My IC50 values for this compound fluctuate significantly between experiments using the same cell line and assay (e.g., MTT, XTT). What could be the cause?
-
Answer: High variability is a frequent challenge in cell-based assays and can stem from several factors.[1] Inconsistent cell seeding density is a primary culprit; ensure a homogenous single-cell suspension before plating and verify cell counts. The metabolic activity of cells, which is the basis for tetrazolium salt reduction assays, can be influenced by cell passage number and confluency.[2] It is advisable to use cells within a consistent passage range and to seed them at a density that avoids both sparse growth and overconfluence during the treatment period. Additionally, "edge effects" in microplates, caused by differential evaporation in the outer wells, can lead to inconsistent results.[3] To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells.
Issue 2: Unexpected Morphological Changes Without Significant Cell Death
-
Question: After treating cells with this compound, I observe significant changes in cell morphology—they become rounded and condensed—but viability assays show limited cell death, and apoptosis markers are low. Is this expected?
-
Answer: Yes, this is a characteristic effect of this compound. As a potent actin-stabilizing agent, this compound induces rapid and dramatic reorganization of the actin cytoskeleton.[4][5] This leads to cell rounding and the formation of actin aggregates, often near the nucleus. These morphological changes can occur at concentrations that are not immediately cytotoxic. The primary mechanism of this compound is cytostatic, meaning it inhibits cell proliferation and migration, rather than being acutely cytotoxic. Apoptosis may be induced at higher concentrations or after prolonged exposure. Therefore, observing morphological changes in the absence of widespread cell death is consistent with this compound's mechanism of action.
Issue 3: Low Signal or No Response in Apoptosis Assays
-
Question: I am not detecting a significant increase in apoptosis (e.g., using Annexin V staining) after this compound treatment, even at concentrations where I see anti-proliferative effects. Why might this be?
-
Answer: The timing of your apoptosis assay is critical. Apoptosis is a dynamic process, and the window for detecting early markers like phosphatidylserine (B164497) (PS) externalization (detected by Annexin V) can be transient. If the assay is performed too early, the apoptotic cascade may not have been fully initiated. Conversely, if performed too late, cells may have already progressed to secondary necrosis. It is recommended to perform a time-course experiment to determine the optimal incubation period for detecting apoptosis in your specific cell model. Additionally, ensure that your drug concentration is sufficient to induce apoptosis, as lower concentrations may only have cytostatic effects.
Issue 4: High Background in F-Actin Staining
-
Question: When I stain this compound-treated cells with phalloidin (B8060827) to visualize the actin cytoskeleton, I observe high, non-specific background fluorescence. How can I resolve this?
-
Answer: This issue can arise from the competitive binding of this compound and phalloidin to F-actin. Both molecules bind to filamentous actin, and at high concentrations, this compound may partially displace or interfere with phalloidin binding, leading to altered staining patterns or increased background. To address this, consider optimizing your phalloidin staining protocol. This may involve adjusting the concentration of the phalloidin conjugate or the incubation time. Additionally, ensure that your fixation and permeabilization steps are optimal for your cell type to allow for clear visualization of the actin structures.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a cyclodepsipeptide that targets the actin cytoskeleton. It induces the polymerization of actin and stabilizes existing actin filaments, leading to the disruption of normal actin dynamics. This interference with the cytoskeleton inhibits essential cellular processes such as cell migration, invasion, and proliferation.
-
-
Q2: Which signaling pathway is primarily affected by this compound?
-
A2: this compound has been shown to decrease the activity of the RhoA GTPase. This leads to reduced phosphorylation of Myosin Light Chain 2 (MLC-2) and activation of the guanine (B1146940) nucleotide exchange factor Vav2, ultimately resulting in decreased cellular contractility.
-
-
Q3: Is this compound cytotoxic or cytostatic?
-
A3: this compound exhibits both cytostatic and cytotoxic effects, which are dependent on the concentration and cell type. At lower concentrations, it is primarily cytostatic, inhibiting cell proliferation with IC50 values in the low nanomolar range for many cancer cell lines. At higher concentrations or with longer exposure times, it can induce apoptosis.
-
-
Q4: How should I prepare and store this compound?
-
A4: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. For cell-based assays, the stock solution should be diluted to the final working concentration in the cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Q5: Are there any known resistance mechanisms to this compound?
-
A5: While specific resistance mechanisms to this compound are not extensively documented, general mechanisms of resistance to actin-targeting drugs could be relevant. These may include alterations in the expression of actin isoforms or actin-binding proteins, as well as mutations in the actin protein itself that prevent drug binding.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Various Tumor Cell Lines | Mixed | 3 - 85 | Tetrazolium Salt Reduction | |
| MDA-MB-231 | Breast Cancer | ~30 | Boyden Chamber (Migration) | |
| T. gondii (parasite) | N/A | 300 - 1300 | Growth Inhibition |
Note: IC50 values can vary depending on the specific assay conditions, including incubation time and cell density.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Annexin V Apoptosis Assay
This protocol provides a general framework for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Mandatory Visualization
References
- 1. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. tebubio.com [tebubio.com]
- 4. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chondramide A for Maximum Anti-Cancer Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Chondramide A in anti-cancer research. Our aim is to facilitate seamless experimentation and accurate data interpretation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action against cancer cells?
This compound is a cyclodepsipeptide produced by the myxobacterium Chondromyces crocatus. Its primary anti-cancer mechanism involves the disruption of the actin cytoskeleton.[1] Unlike other cytotoxic agents that might affect microtubules, this compound specifically targets actin polymerization.[1] This interference with the actin cytoskeleton leads to the inhibition of cancer cell proliferation, migration, and invasion.[2][3]
2. How should I prepare and store this compound for cell culture experiments?
For optimal results, dissolve this compound in a minimal amount of a biocompatible solvent such as DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or lower. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any potential solvent effects.
3. What is a typical effective concentration range for this compound in cancer cell lines?
The effective concentration of this compound can vary depending on the cancer cell line. However, published data indicates that IC50 (half-maximal inhibitory concentration) values for inhibiting cell proliferation typically range from 3 to 85 nM.[1] For assays investigating effects on cell migration and invasion, concentrations between 30 nM and 100 nM have been shown to be effective in reducing these processes in cell lines such as MDA-MB-231.[2]
4. How does this compound affect cell morphology?
Due to its mechanism of action on the actin cytoskeleton, treatment with this compound can lead to noticeable changes in cell morphology. Researchers have observed alterations in stress fibers and the formation of actin aggregates near the nucleus.[2] At higher concentrations or after prolonged exposure, cells may appear condensed or rounded.[2] It is advisable to monitor cell morphology using microscopy during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observed anti-cancer effect at expected concentrations. | Compound Solubility: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | - Ensure the DMSO stock solution is fully dissolved before diluting in media. - Briefly vortex the final working solution before adding it to the cells. - Consider using a pre-warmed medium for dilution to improve solubility. |
| Cell Line Resistance: The specific cancer cell line you are using may be less sensitive to this compound. | - Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. - Consult the literature for reported IC50 values for your cell line of interest. | |
| Incorrect Experimental Duration: The incubation time may be too short to observe a significant effect. | - For proliferation assays, consider extending the incubation period to 48 or 72 hours. - For migration and invasion assays, ensure the assay duration is sufficient for cells in the control group to migrate. | |
| High variability between replicate wells in cell-based assays. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure you have a single-cell suspension before plating. - Mix the cell suspension thoroughly between plating each set of wells. |
| Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered cell growth and compound concentration. | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected cell death at low concentrations. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells. - Always include a vehicle control with the same DMSO concentration as your highest this compound dose. |
| Cell Line Sensitivity: Some cell lines may be exceptionally sensitive to cytoskeleton-disrupting agents. | - Perform a preliminary toxicity test with a broad range of this compound concentrations to identify the optimal working range for your specific cell line. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Tumor Cell Lines | Not Specified | 3 - 85 | [1] |
| MDA-MB-231 | Breast Cancer | ~30 - 100 (inhibition of migration/invasion) | [2] |
Note: IC50 values can be influenced by the specific assay conditions and duration.
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation and viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol outlines the procedure for assessing the effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion plates (24-well)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): If performing an invasion assay, coat the top surface of the Boyden chamber inserts with a thin layer of Matrigel diluted in serum-free medium and allow it to solidify at 37°C. For a migration assay, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Compound Pre-treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Assay Setup: Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration/invasion in the control group (e.g., 16-48 hours).[2]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 15 minutes.
-
Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Cell Counting: Visualize the migrated cells under a microscope and count the number of stained cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated/invaded cells per field for each treatment condition. Express the results as a percentage of the control.
Mandatory Visualizations
Caption: General experimental workflow for assessing the anti-cancer effects of this compound.
Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on cellular contractility.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Chondramide A Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common solubility and stability issues encountered when working with Chondramide A. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available research, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to a desired concentration, for example, 1 mM. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. For short-term use, aliquots may be kept at 4°C for up to two weeks, although stability under these conditions should be validated for your specific experimental setup. Protect the solutions from light.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to the detailed troubleshooting guide below for solutions.
Q5: Is this compound sensitive to pH or light?
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Encountering precipitation of this compound in your cell culture experiments can compromise your results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Experimental Workflow for Preventing Precipitation
Caption: A workflow for preparing and using this compound to minimize precipitation.
Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | - Poor aqueous solubility of this compound. - High final concentration of the compound. - High final concentration of DMSO. | - Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock solution. - Stepwise dilution: Prepare an intermediate dilution of the stock solution in pre-warmed media before adding it to the final culture volume. - Lower DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.[1] - Vortexing: Gently vortex the diluted solution immediately after adding the stock to the media. |
| Precipitation observed after some time in the incubator | - Temperature shift from room temperature to 37°C affecting solubility. - Interaction with media components over time. - pH shift in the incubator's CO2 environment. | - Solubility testing: Perform a solubility test of this compound in your specific cell culture medium at 37°C over the time course of your experiment. - Media buffering: Ensure your medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Cloudiness or film formation in the culture dish | - Fine particulate precipitation. - Potential microbial contamination. | - Microscopic examination: Check a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2] - Aseptic technique: If contamination is suspected, discard the culture and review your sterile handling procedures. |
| Precipitate observed after thawing a frozen stock solution | - Compound precipitating out at low temperatures. | - Gentle warming and vortexing: Warm the stock solution to room temperature or briefly at 37°C and vortex to redissolve the compound before use.[2] - Fresh stock preparation: If the precipitate does not redissolve, prepare a fresh stock solution. - Minimize freeze-thaw cycles: Aliquoting the stock solution is crucial to avoid this issue.[1] |
This compound Signaling Pathway
This compound exerts its anti-migratory and anti-invasive effects by targeting the actin cytoskeleton, which leads to the inhibition of the RhoA signaling pathway. This pathway is crucial for regulating cellular contractility, a key process in cell migration.
Caption: this compound disrupts the actin cytoskeleton, leading to reduced RhoA activation and decreased cellular contractility.
Disclaimer: The quantitative data on the solubility and stability of this compound is limited in publicly available literature. The provided protocols and troubleshooting tips are based on general laboratory practices for similar compounds and should be adapted and validated for your specific experimental conditions. Always refer to the manufacturer's product information sheet for any specific handling and storage instructions.
References
Technical Support Center: Refining Chondramide A Dosage for In Vivo Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Chondramide A in in vivo animal studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing poor solubility for in vivo preparation. What can I do?
A1: this compound is a cyclic depsipeptide with limited aqueous solubility. For in vivo applications, it is commonly dissolved in a biocompatible solvent such as Dimethyl Sulfoxide (DMSO) before being further diluted in a vehicle suitable for injection, such as saline or a buffered solution. It is crucial to prepare the solution fresh for each experiment and to visually inspect for any precipitation before administration. The final concentration of DMSO in the administered solution should be kept to a minimum (typically <5%) to avoid solvent-induced toxicity.
Q2: I am observing unexpected toxicity or adverse effects in my animal models. What are the potential causes and solutions?
A2: Unexpected toxicity can arise from several factors:
-
Dosage: The reported effective dosages of this compound are in the range of 0.5 to 0.75 mg/kg.[1][2] Higher doses may lead to toxicity. It is recommended to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO and saline) is well-tolerated by the animals by including a vehicle-only control group.
-
Route of Administration: The intraperitoneal (i.p.) route has been used in published studies.[3] Other routes may have different toxicity profiles.
-
Animal Health: Ensure that the animals are healthy and free from underlying conditions that could exacerbate the toxic effects of the compound.
Q3: I am not observing the expected anti-metastatic or anti-tumor effects. What should I check?
A3: Lack of efficacy could be due to several reasons:
-
Suboptimal Dosage: The dosage might be too low to achieve a therapeutic concentration at the tumor site. Consider a dose-escalation study based on the reported effective doses.[1][2]
-
Treatment Schedule: The frequency and duration of treatment are critical. Continuous daily administration has been shown to be effective in reducing tumor growth.[2]
-
Tumor Model: The efficacy of this compound may vary depending on the cancer cell line and the animal model used. The compound has shown efficacy in breast cancer models.[1][4]
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its bioactivity. Prepare fresh solutions for each administration.
Quantitative Data Summary
| Animal Model | Cancer Cell Line | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| BALB/cByJRj mice | 4T1-Luc | 0.5 mg/kg | Intravenous (pretreatment) | Single dose before cell inoculation | Inhibition of lung metastasis | [1] |
| SCID mice | MDA-MB-231 | 0.75 mg/kg/day | Not specified | Daily | Reduced tumor growth and angiogenesis | [2][3] |
Experimental Protocols
In Vivo Metastasis Study in a 4T1-Luc BALB/c Mouse Model
This protocol is based on a study investigating the anti-metastatic potential of Chondramide.[1][4]
-
Animal Model: Female BALB/cByJRj mice.
-
Cell Line: 4T1-Luc murine breast cancer cells, which express luciferase for bioluminescence imaging.
-
Compound Preparation: Dissolve Chondramide B (a variant of Chondramide) in DMSO.
-
Administration:
-
Pretreat mice with a single intravenous injection of 0.5 mg/kg Chondramide B.[1]
-
Inject 1 x 10^5 4T1-Luc cells intravenously.
-
-
Monitoring:
-
Analysis:
-
Perform ex vivo bioluminescence imaging of the lungs to quantify metastatic burden.[1]
-
Compare the total luciferin (B1168401) signal between the Chondramide-treated and untreated groups.[1]
-
Signaling Pathway and Experimental Workflow
This compound exerts its anti-metastatic effects by targeting the actin cytoskeleton, which in turn inhibits cellular contractility. This process is mediated through the RhoA signaling pathway.
Caption: this compound signaling pathway in inhibiting metastasis.
Caption: General experimental workflow for in vivo this compound studies.
References
Overcoming challenges in the chemical synthesis of Chondramide A
Welcome to the technical support center for the chemical synthesis of Chondramide A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yields in Asymmetric Dihydroxylation of Cinnamate (B1238496) Precursors
-
Question: I am experiencing low yields during the Sharpless asymmetric dihydroxylation of my cinnamate derivative to form the vicinal diol, a key intermediate for the β-tyrosine fragment. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this step are often attributed to the relatively low reactivity of electron-deficient alkenes like cinnamates. Here are several troubleshooting strategies:
-
Optimize Catalyst Loading: While the standard protocol uses catalytic amounts of OsO₄, for less reactive substrates, increasing the catalyst loading (e.g., up to 2 mol%) can significantly improve the reaction rate and overall yield.
-
Ligand Selection: Ensure you are using the correct chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) for the desired stereoisomer. The pre-packaged AD-mix formulations (AD-mix-α and AD-mix-β) offer convenience and reliability.
-
Reaction Time and Temperature: Extend the reaction time and ensure the temperature is maintained at the optimal level, typically 0 °C to room temperature. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.
-
pH Control: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions. Ensure the reaction medium is adequately buffered.
-
Co-oxidant Stoichiometry: Verify the stoichiometry and purity of the co-oxidant (e.g., K₃Fe(CN)₆ or NMO).
-
Issue 2: Poor Regioselectivity and Side Reactions in the Mitsunobu Reaction
-
Question: During the Mitsunobu reaction to introduce the azide (B81097) group at the C3 position of the diol, I am observing a mixture of products and significant formation of by-products. How can I improve the regioselectivity and minimize side reactions?
-
Answer: The Mitsunobu reaction on diols can present challenges in regioselectivity and is prone to side reactions if not performed under optimal conditions.
-
Order of Reagent Addition: The order of addition is critical. A common successful strategy is to pre-mix the diol, triphenylphosphine (B44618) (PPh₃), and hydrazoic acid (HN₃) in a suitable solvent like THF at a reduced temperature (e.g., -25 °C) before the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD). This minimizes the decomposition of the azodicarboxylate by HN₃.
-
Temperature Control: Maintaining a low temperature during the addition of the azodicarboxylate is essential to control the reaction rate and suppress side reactions.
-
Nucleophile Acidity: The pKa of the nucleophile is important. While hydrazoic acid is commonly used, ensure its purity and appropriate handling due to its explosive nature.
-
Steric Hindrance: If the secondary alcohol is sterically hindered, standard Mitsunobu conditions may result in low yields. Using a more acidic carboxylic acid, like 4-nitrobenzoic acid, can improve the yield of the inverted product[1].
-
By-product Removal: The formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are inherent to the Mitsunobu reaction. Purification by column chromatography is typically required to isolate the desired azide.
-
Issue 3: Difficulties with Macrolactamization
-
Question: I am struggling with the final macolactamization step to form the 18-membered ring of this compound. The yields are low, and I observe significant amounts of oligomers and starting material. What can I do to improve the efficiency of the cyclization?
-
Answer: Macrolactamization is often a challenging step due to competing intermolecular oligomerization and the conformational preferences of the linear precursor.
-
High Dilution Conditions: Employing high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Coupling Reagents: The choice of coupling reagent is critical. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like diisopropylethylamine (DIPEA) have been used successfully. Other effective reagents for macrolactamization include pentafluorophenyl esters[2].
-
Solvent: The choice of solvent can influence the conformation of the linear precursor and the solubility of the product. DMF is a commonly used solvent for this step.
-
Protecting Group Strategy: Ensure that the protecting groups on the linear precursor are fully removed before attempting cyclization. Residual protecting groups can hinder the reaction. A mild, late-stage amine deprotection strategy, such as hydrogenolysis of a Cbz group, can be advantageous to avoid side reactions like ring-opening that may occur with acid-labile protecting groups[2].
-
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Question: What is the general synthetic strategy for this compound?
-
Answer: The total synthesis of this compound is typically a convergent synthesis that involves the preparation of key fragments followed by their coupling and a final macrolactamization step. The main fragments are:
-
A polyketide fragment containing multiple stereocenters.
-
A β-tyrosine derivative.
-
A dipeptide unit, commonly L-alanine and N-Me-D-tryptophan.
The synthesis of the β-tyrosine derivative often starts from a corresponding cinnamate, which undergoes asymmetric dihydroxylation and a subsequent Mitsunobu reaction to install the amino and methoxy (B1213986) groups with the correct stereochemistry[2]. The fragments are then coupled, and the linear precursor undergoes macrolactamization to yield the final product.
-
-
Question: How critical is stereochemistry control in the synthesis of this compound?
-
Answer: Stereochemistry is absolutely critical for the biological activity of this compound. The molecule has several chiral centers, and their precise spatial arrangement is essential for its interaction with F-actin. The synthesis requires careful control of stereochemistry at each step, particularly during the formation of the polyketide fragment and the β-tyrosine derivative. For instance, the configuration of the α-methyl group in the polyketide fragment has a significant impact on biological activity[2].
Protecting Groups
-
Question: What is a suitable protecting group strategy for the synthesis of this compound?
-
Answer: A robust protecting group strategy is essential to avoid side reactions and ensure the selective formation of desired bonds. Key considerations include:
-
Amino Group Protection: The amino groups of the amino acid fragments are typically protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The choice depends on the deprotection conditions required in subsequent steps. For late-stage deprotection prior to macrolactamization, a Cbz group, which can be removed under neutral hydrogenolysis conditions, is advantageous to prevent side reactions that can occur with acid-labile groups like Boc.
-
Carboxyl Group Protection: Carboxyl groups are often protected as methyl or tert-butyl esters.
-
Hydroxyl Group Protection: The hydroxyl group of the β-tyrosine and the polyketide fragment may require protection, for example, as a TIPS (triisopropylsilyl) ether.
-
Purification
-
Question: What are the main challenges in the purification of this compound and its intermediates?
-
Answer: Purification can be challenging due to:
-
By-products from Key Reactions: Reactions like the Mitsunobu reaction generate significant amounts of by-products (e.g., triphenylphosphine oxide) that need to be carefully removed by chromatography.
-
Structural Similarity of Stereoisomers: If stereocontrol is not perfect, the resulting diastereomers can be difficult to separate.
-
Hydrophobicity: The final macrocycle and its precursors can be hydrophobic, which may require specialized chromatographic conditions for purification. Reversed-phase HPLC is often used for the final purification.
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps in this compound Synthesis
| Step | Reagents and Conditions | Reported Yield | Reference |
| Asymmetric Dihydroxylation | Cinnamate derivative, AD-mix-β, t-BuOH/H₂O, 0 °C | ~99% ee | |
| Mitsunobu Azidation | Diol, PPh₃, DIAD, HN₃, THF, -25 °C to rt | Good yields | |
| Peptide Coupling | Amino ester, Dipeptide acid, TBTU, HOBt, DIPEA, DMF | Good overall yield | |
| Macrolactamization | Linear precursor, TBTU, DMF | Moderate to good | |
| Overall Synthesis | Multi-step convergent synthesis | ~21% (9 steps) |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of a Cinnamate Derivative
-
To a stirred solution of the cinnamate derivative (1.0 equiv) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene).
-
Stir the resulting slurry vigorously at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mitsunobu Reaction for Azide Formation
-
Dissolve the diol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -25 °C.
-
Carefully add a solution of hydrazoic acid in toluene (B28343) (1.5 equiv). Caution: Hydrazoic acid is highly toxic and explosive.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature below -20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude azide by flash column chromatography.
Mandatory Visualization
References
Technical Support Center: Chondramide A Experimental Reproducibility
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experimental results obtained using Chondramide A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. It is crucial to establish a baseline IC50 for each specific cell line used.[1]
-
Compound Stability and Solubility: this compound, as a natural product, may have limited stability and solubility in aqueous culture media. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in media.[2] It is also advisable to prepare fresh dilutions for each experiment.
-
Assay-Dependent Variability: The choice of viability assay (e.g., MTT, XTT, resazurin) can influence the outcome. Tetrazolium-based assays, for instance, measure metabolic activity, which can be affected by factors other than cell death.
-
Time-Dependent Effects: The cytotoxic and anti-proliferative effects of this compound are time-dependent. Ensure that the incubation time is consistent across all experiments.[3]
Q2: My cells are showing unusual morphological changes at concentrations below the IC50 value. Is this normal?
A2: Yes, this is an expected outcome. This compound's primary mechanism of action is the stabilization of F-actin, which disrupts the dynamic nature of the actin cytoskeleton.[1][3] This interference can lead to significant changes in cell shape, adherence, and the formation of actin aggregates even at sub-lethal concentrations. These morphological changes are a direct consequence of its on-target activity.
Q3: I am having trouble reproducing the inhibitory effect of this compound on cell migration/invasion.
A3: Reproducibility issues in migration and invasion assays can be due to:
-
Inconsistent Cell Confluency: The migratory and invasive capacity of cells can be influenced by their density. Ensure that you start your assays with a consistent cell confluency.
-
Variability in Matrigel/Collagen Coating: For invasion assays, the thickness and polymerization of the extracellular matrix layer are critical. Inconsistent coating can lead to variable results.
-
Sub-optimal Compound Concentration: The concentration of this compound required to inhibit migration and invasion may be lower than its cytotoxic concentration. A dose-response experiment is recommended to determine the optimal concentration for these assays.
-
Serum Concentration: Serum is a chemoattractant in these assays. Variations in serum concentration in the media can affect the migratory/invasive response.
Q4: In my in vitro actin polymerization assay, the fluorescence signal is weak or inconsistent.
A4: Weak or inconsistent signals in a pyrene-actin polymerization assay can be caused by:
-
Poor Quality of Actin: Ensure that the purified actin is of high quality and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer Conditions: The polymerization of actin is sensitive to the ionic strength and pH of the buffer. Use a freshly prepared and validated polymerization buffer.
-
Inaccurate Pipetting: These assays are sensitive to small volume changes. Use calibrated pipettes and ensure accurate dispensing of all reagents.
-
Photobleaching of Pyrene: Pyrene is susceptible to photobleaching. Minimize the exposure of the pyrene-labeled actin to light.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various cell lines and experimental conditions.
Table 1: IC50 Values of Chondramides in Different Tumor Cell Lines [1]
| Compound | L-929 (mouse fibroblasts) | KB-3-1 (human cervix carcinoma) | PtK2 (rat kangaroo kidney) | A-375 (human melanoma) |
| This compound | 3 nM | 15 nM | 3 nM | 85 nM |
| Chondramide B | 4 nM | 20 nM | 4 nM | 50 nM |
| Chondramide C | 8 nM | 30 nM | 8 nM | 80 nM |
| Chondramide D | 10 nM | 45 nM | 10 nM | 60 nM |
Table 2: EC50 Values of this compound and its Analogues against Toxoplasma gondii [3]
| Compound | EC50 (µM) |
| This compound (natural) | 0.3 ± 0.05 |
| This compound (synthetic) | 0.4 ± 0.08 |
| Analogue 2b | 0.5 ± 0.1 |
| Analogue 2c | 0.6 ± 0.1 |
| Analogue 2d | 0.7 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
In Vitro Actin Polymerization Assay
-
Reagent Preparation: Prepare pyrene-labeled G-actin in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP). Prepare a 10X polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reaction Setup: In a 96-well black plate, add the desired concentration of this compound or vehicle control.
-
Initiation of Polymerization: Add the pyrene-labeled G-actin to the wells, followed by the 10X polymerization buffer to initiate polymerization.
-
Fluorescence Measurement: Immediately start monitoring the fluorescence intensity using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 407 nm. Record measurements every 30 seconds for at least 30 minutes.
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates actin polymerization.
Western Blot for RhoA Activity
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a RhoA activation assay lysis buffer.
-
GTP-RhoA Pulldown: Use a RhoA activation assay kit (e.g., G-LISA) to specifically capture the active, GTP-bound form of RhoA from the cell lysates.
-
Protein Quantification: Quantify the total protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against RhoA, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the active RhoA levels to the total RhoA levels.
Visualizations
This compound Signaling Pathway
Caption: this compound-induced signaling cascade leading to inhibition of cancer cell migration and invasion.
Experimental Workflow for this compound Cell Viability Assay
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Best practices for long-term storage and handling of Chondramide A
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and experimental use of Chondramide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclodepsipeptide, a class of natural products produced by the myxobacterium Chondromyces crocatus. Its primary mechanism of action is the stabilization of filamentous actin (F-actin), leading to the disruption of the cellular actin cytoskeleton. This interference with actin dynamics inhibits processes such as cell division, migration, and proliferation, making it a compound of interest for cancer research.[1]
Q2: How should lyophilized this compound be stored for the long term?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Since this compound contains amino acid residues like Tryptophan, it is susceptible to oxidation. Storing under an inert gas like argon or nitrogen can further enhance its stability.
Q3: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.
Q4: What is the stability of this compound in solution?
The stability of this compound in solution is limited compared to its lyophilized form. For short-term storage (a few days to a week), solutions can be kept at 4°C. For longer-term storage, it is crucial to store aliquots at -20°C or -80°C. To minimize degradation in aqueous solutions, it is advisable to use buffers with a pH between 5 and 6.
Troubleshooting Guides
Issue 1: Inconsistent or No Bioactivity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of lyophilized powder and stock solutions. - Avoid multiple freeze-thaw cycles of stock solutions. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Poor Solubility | - Confirm that this compound is fully dissolved in the stock solvent before further dilution. - When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. - Visually inspect the final culture medium for any signs of precipitation. |
| Suboptimal Assay Conditions | - Optimize the concentration of this compound used. IC50 values can range from 3 to 85 nM depending on the cell line.[1] - Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. |
| Cell Line Resistance | - Verify the sensitivity of your cell line to actin-targeting agents. - Consider using a positive control, such as another well-characterized actin stabilizer like Jasplakinolide. |
Issue 2: Unexpected Results in Actin Polymerization Assays
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes of this compound and actin. |
| Inactive Actin | - Use freshly prepared, high-quality actin. - Ensure that the actin has been properly stored and handled to maintain its polymerization competency. |
| Incorrect Buffer Conditions | - Verify the composition and pH of the polymerization buffer. |
| Competitive Binding | - If using fluorescently labeled phalloidin (B8060827) for visualization, be aware that this compound may compete for the same binding site on F-actin, potentially leading to reduced fluorescence signal.[2] |
Experimental Protocols & Data
This compound Storage and Handling Summary
| Parameter | Recommendation |
| Lyophilized Form Storage | -20°C to -80°C, protected from light and moisture. |
| Stock Solution Solvent | DMSO or Ethanol |
| Stock Solution Storage | Aliquots at -20°C to -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution Buffer | pH 5-6 for aqueous solutions. |
| Working Solution Storage | Short-term (days) at 4°C; longer-term (weeks) at -20°C. |
General Protocol for Reconstitution of this compound
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store them at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for this compound from storage to analysis.
Caption: Signaling pathway affected by this compound.[3][4]
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex dose-response curves of Chondramide A
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering complex dose-response curves with Chondramide A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cyclic depsipeptide, originally isolated from the myxobacterium Chondromyces crocatus, that functions as a potent actin-targeting agent.[1][2][3] Its primary mechanism involves binding to and stabilizing filamentous actin (F-actin).[4] Unlike agents that depolymerize actin, this compound induces or accelerates actin polymerization, leading to the disruption of the normal actin cytoskeleton organization and the formation of F-actin aggregates.[1] This disruption of actin dynamics interferes with essential cellular processes such as cell division, migration, and maintaining cell shape, which underlies its antiproliferative and anti-metastatic effects.
The primary signaling pathway affected by this compound's activity is the RhoA pathway. Treatment with this compound has been shown to decrease the activity of RhoA GTPase, which in turn reduces cellular contractility. Notably, it does not appear to affect other key signaling pathways like Rac1, Akt, or Erk.
Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?
A non-sigmoidal (e.g., biphasic, bell-shaped, or U-shaped) dose-response curve is a common observation in pharmacology and can arise from several factors. While many compounds exhibit a classic sigmoidal relationship, complex curves can indicate more intricate biological activities or experimental artifacts.
Potential Biological Causes:
-
Hormesis/Biphasic Effects: The compound may have opposing effects at different concentrations. For example, it might be stimulatory at very low doses and inhibitory at high doses. While not specifically documented for this compound, this is a general pharmacological principle.
-
Off-Target Effects: At higher concentrations, this compound might interact with secondary targets, leading to a response that deviates from the primary mechanism's dose-response relationship.
-
Cytotoxicity vs. Cytostatic Effects: this compound is known to be cytostatic, inhibiting cell proliferation. At much higher concentrations, it may induce overt cytotoxicity or apoptosis through a different mechanism, causing a second phase or a steep drop in the response curve.
-
Receptor or Pathway Desensitization: Cellular machinery can adapt to sustained stimulation, leading to a diminished response at higher concentrations.
Potential Experimental Artifacts:
-
Compound Solubility: this compound may precipitate out of solution at high concentrations, leading to a lower effective concentration than intended and causing the curve to plateau or drop unexpectedly.
-
Assay Interference: The compound could directly interfere with the assay reagents (e.g., absorbance or fluorescence of the readout molecule) at high concentrations.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability and anomalous curve shapes.
-
Incubation Time: The duration of compound exposure can influence the shape of the curve. Short incubation times might not be sufficient to observe the maximum effect, while very long times could lead to confounding factors like nutrient depletion or cell death.
Troubleshooting Guide
Q3: How do I troubleshoot and interpret a complex dose-response curve for this compound?
When faced with a non-sigmoidal curve, a systematic approach is necessary to determine if the observation is a true biological effect or an experimental artifact. Follow the workflow below to diagnose the issue.
This workflow helps differentiate between methodological issues and complex biological phenomena, which may require more advanced curve-fitting models for analysis.
Data & Protocols
Q4: What are the typical effective concentrations for this compound?
This compound is potent, with 50% inhibitory concentrations (IC50) typically in the low to mid-nanomolar range. However, this can vary significantly depending on the cell line and assay conditions.
| Cell Line(s) | Assay Type | Reported IC50 Range | Reference |
| Various Tumor Cell Lines | Tetrazolium Salt Reduction | 3 - 85 nM | |
| MDA-MB-231 (Breast Cancer) | Boyden Chamber (Invasion) | Effective at 30 nM | |
| T. gondii | Parasite Growth Assay | EC50 ~0.3 - 1.3 µM (for analogues) |
Note: This table provides a general reference. It is crucial to determine the IC50 value empirically in your specific experimental system.
Q5: Can you provide a standard protocol for generating a dose-response curve using a cell viability assay?
The following is a generalized protocol for a tetrazolium salt-based viability assay (e.g., MTT, XTT, WST-1), which measures metabolic activity as an indicator of cell viability.
Materials:
-
96-well, clear, flat-bottom, tissue-culture treated plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tetrazolium salt reagent (e.g., MTT at 5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol (B130326) or SDS solution)
-
Multichannel pipette
-
Plate reader (absorbance)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Leave wells on the plate edge empty and fill with 100 µL of sterile PBS to reduce evaporation (a "media blank").
-
Include "no cell" control wells containing only medium.
-
Incubate the plate for 24 hours (or until cells are well-adhered and in log-phase growth).
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of this compound in complete medium from your stock solution. A common approach is a 10-point, 1:3 serial dilution starting at a high concentration (e.g., 10 µM).
-
Include a "vehicle control" (e.g., medium with the highest concentration of DMSO used, typically <0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well (in triplicate).
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Readout (MTT Example):
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for formazan).
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Normalize the data by setting the average of the vehicle control as 100% viability.
-
Plot the normalized response (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the curve and determine the IC50 value. For complex curves, more advanced models may be necessary.
-
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C36H46N4O7 | CID 46217451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Intricacies of Actin Manipulation: A Comparative Guide to Chondramide A and Jasplakinolide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of actin-targeting compounds is paramount. This guide provides an objective comparison of two potent actin stabilizers, Chondramide A and Jasplakinolide (B32604), supported by experimental data, detailed protocols, and visual workflows to illuminate their distinct and overlapping effects on the actin cytoskeleton.
This compound, a cyclodepsipeptide from the myxobacterium Chondromyces crocatus, and Jasplakinolide, a cyclic peptide from the marine sponge Jaspis johnstoni, are both powerful tools for investigating actin dynamics.[1][2] While both compounds are known to stabilize actin filaments and induce polymerization, their subtle differences in mechanism and cellular impact are critical for their application in research and potential therapeutic development.[3][4] This guide delves into these differences, offering a comprehensive overview for informed experimental design and drug discovery.
Mechanism of Action: Shared Targets, Divergent Consequences
Both this compound and Jasplakinolide exert their effects by binding to filamentous actin (F-actin), promoting polymerization and preventing depolymerization.[3][5][6] This stabilization of the actin cytoskeleton disrupts the dynamic equilibrium of actin monomers (G-actin) and polymers (F-actin), which is essential for numerous cellular processes, including cell motility, division, and intracellular transport.[7][8]
Jasplakinolide has been shown to enhance the rate of actin filament nucleation, effectively lowering the critical concentration of actin required for polymerization.[9][10] It achieves this by binding to a site at the interface of three actin subunits.[10] This leads to the formation of disordered actin aggregates in vivo and can disrupt existing actin structures like stress fibers.[9][10]
This compound is structurally similar to Jasplakinolide and is also a potent inducer of actin polymerization in vitro.[1][3] Like Jasplakinolide, it disrupts the normal organization of the actin cytoskeleton in cells.[1] Studies suggest that this compound competitively inhibits the binding of phalloidin (B8060827) to F-actin, indicating an overlapping binding site.[3] While both compounds stabilize F-actin, the precise conformational changes they induce and the resulting downstream effects on actin-binding proteins may differ.[11]
Comparative Analysis of Cellular Effects
The impact of this compound and Jasplakinolide on cellular functions, particularly cell migration and invasion, has been a key area of investigation. Both compounds have demonstrated the ability to inhibit these processes, albeit through potentially distinct signaling pathways.
This compound has been shown to reduce cancer cell migration and invasion.[3][12][13] This is accompanied by a decrease in cellular contractility, which is linked to the downregulation of RhoA activity and subsequent reduction in myosin light chain 2 (MLC-2) phosphorylation.[3][14] Interestingly, other signaling pathways involving Rac1, Akt, and Erk appear to be unaffected.[3][14]
Jasplakinolide also potently inhibits cell motility.[15][16] Its mechanism involves the formation of actin aggregates and the collapse of lamellipodia, crucial structures for cell movement.[15] Furthermore, Jasplakinolide treatment has been found to decrease the levels and tyrosine phosphorylation of alpha-1-syntrophin (SNTA1), a protein involved in regulating the actin cytoskeleton.[16]
The following table summarizes the key quantitative data comparing the effects of this compound and Jasplakinolide.
| Parameter | This compound | Jasplakinolide | Reference |
| IC50 for Proliferation Inhibition | 3 - 85 nM (cell line dependent) | ~27 - 35 nM (cell line dependent) | [1][5][17] |
| Effect on Cell Migration | Significant inhibition at 30 nM and 100 nM | Significant inhibition | [16][18] |
| Effect on Cell Invasion | Decreased to <50% at 30 nM and 100 nM | Significantly inhibited | [16][18] |
| Binding Affinity (Kd) to F-actin | Not explicitly quantified, but competitive with phalloidin | ~15 nM | [3][5] |
Experimental Protocols: Methodologies for Studying Actin Dynamics
Reproducible and rigorous experimental design is crucial for studying the effects of actin-targeting compounds. Below are detailed protocols for key assays used to characterize the mechanisms of this compound and Jasplakinolide.
Actin Polymerization Assay
This assay measures the rate of actin polymerization in vitro, providing insights into how a compound affects nucleation and elongation of actin filaments. A common method involves monitoring the fluorescence of pyrene-labeled actin.
Protocol:
-
Reagent Preparation:
-
Prepare G-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Prepare 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reconstitute pyrene-labeled G-actin in G-actin buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound (this compound or Jasplakinolide) at various concentrations.
-
Add pyrene-labeled G-actin to each well.
-
Initiate polymerization by adding the 10x polymerization buffer.
-
Immediately measure fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate.
-
Cellular F-actin Staining
This method allows for the visualization of the actin cytoskeleton in cells, revealing changes in filament organization, stress fibers, and the formation of aggregates upon treatment with the compounds.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells on coverslips and allow them to adhere.
-
Treat cells with the desired concentration of this compound or Jasplakinolide for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.[19]
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.[19]
-
-
Staining:
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Cell Migration (Boyden Chamber) Assay
This assay quantifies the migratory capacity of cells in response to a chemoattractant, providing a measure of the inhibitory effects of the compounds.
Protocol:
-
Chamber Setup:
-
Place a porous membrane (e.g., 8 µm pore size) in a Boyden chamber.
-
Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
-
Cell Preparation and Seeding:
-
Harvest cells and resuspend them in serum-free medium containing the test compound (this compound or Jasplakinolide) or vehicle control.
-
Seed the cells into the upper chamber.
-
-
Incubation:
-
Incubate the chamber for a period sufficient for cell migration (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Visualizing the Mechanisms: Workflows and Pathways
To further clarify the experimental processes and the signaling pathways affected by these compounds, the following diagrams are provided in DOT language.
Caption: Workflow for the in vitro actin polymerization assay.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influencing the Actin Dynamics in Plant Cells by Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cytochalasin-d.com [cytochalasin-d.com]
- 7. researchgate.net [researchgate.net]
- 8. Jasplakinolide, an actin stabilizing agent, alters anaphase chromosome movements in crane-fly spermatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Effects and Functional Implications of Phalloidin and Jasplakinolide Binding to Actin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Jasplakinolide Attenuates Cell Migration by Impeding Alpha-1-syntrophin Protein Phosphorylation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 18. researchgate.net [researchgate.net]
- 19. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
Chondramide A versus Cytochalasin D: a comparative analysis of actin disruption
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of protein filaments, is integral to a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. Its critical role in these functions makes it a prime target for therapeutic intervention, particularly in oncology. This guide provides a detailed comparative analysis of two potent actin-disrupting agents: Chondramide A and Cytochalasin D. By examining their mechanisms of action, effects on cellular processes, and providing relevant experimental data and protocols, this document aims to be a valuable resource for researchers in drug discovery and cell biology.
At a Glance: this compound vs. Cytochalasin D
| Feature | This compound | Cytochalasin D |
| Primary Mechanism | Induces and accelerates actin polymerization | Inhibits actin polymerization by capping filament barbed ends |
| Effect on F-actin | Stabilizes actin filaments | Prevents elongation and can lead to depolymerization |
| Binding Site | Binds to filamentous actin (F-actin) | Binds to the barbed (+) end of F-actin |
| Cellular Effects | Disrupts actin cytoskeleton, inhibits cell proliferation, reduces cell migration and invasion | Disrupts actin microfilaments, inhibits cell motility, cytokinesis, and phagocytosis |
| Signaling Pathway Impact | Decreases RhoA activity | Can affect cAMP levels and calcium signaling; complex effects on Rho family GTPases |
Mechanism of Action: Two Sides of the Same Coin
This compound and Cytochalasin D, despite both targeting the actin cytoskeleton, employ opposing mechanisms to disrupt its dynamics.
This compound , a cyclodepsipeptide of myxobacterial origin, functions as an actin-polymerizing agent . It promotes the formation and stabilization of actin filaments.[1] This hyper-stabilization of the actin cytoskeleton disrupts its necessary dynamicity, leading to an arrest of cellular processes that rely on actin remodeling.
In contrast, Cytochalasin D , a fungal metabolite, is a potent inhibitor of actin polymerization .[2] It achieves this by binding to the fast-growing barbed (+) end of actin filaments, effectively capping them and preventing the addition of new actin monomers.[2] This can lead to the net depolymerization of existing filaments as the depolymerization from the pointed (-) end continues.[2]
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize key quantitative data gathered from various studies to provide a comparative perspective on the efficacy of this compound and Cytochalasin D.
Table 1: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line(s) | IC50 Range | Reference(s) |
| This compound | Various Tumor Cell Lines | 3 - 85 nM | [1] |
| Cytochalasin D | Various Tumor Cell Lines | Similar order of magnitude to this compound |
Note: A direct comparative study with a panel of cell lines would provide more definitive insights into differential cytotoxicity.
Impact on Cellular Processes
Actin Polymerization
-
This compound: In vitro assays have demonstrated that this compound induces or accelerates the polymerization of actin. This leads to an overabundance of stabilized actin filaments within the cell.
-
Cytochalasin D: In vitro studies show that Cytochalasin D inhibits the rate of actin polymerization and can induce the depolymerization of pre-formed actin filaments.
Cell Morphology and Cytoskeleton Organization
-
This compound: Treatment of cells with this compound leads to a disruption of the normal actin cytoskeleton architecture, with evidence of actin aggregation.
-
Cytochalasin D: Cells exposed to Cytochalasin D often exhibit a loss of stress fibers and a "rounding up" morphology due to the collapse of the actin network.
Cell Migration and Invasion
-
This compound: Studies have shown that this compound can reduce cancer cell migration and invasion.
-
Cytochalasin D: As a potent inhibitor of actin-driven processes, Cytochalasin D significantly impairs cell motility.
Signaling Pathways
The disruption of the actin cytoskeleton by these compounds has downstream effects on various signaling pathways.
This compound has been shown to decrease the activity of the small GTPase RhoA . RhoA is a key regulator of the actin cytoskeleton, and its inhibition likely contributes to the observed effects on cell contractility and migration.
dot
Caption: this compound signaling pathway affecting cell contractility.
Cytochalasin D's impact on signaling is more complex. It has been reported to affect intracellular cAMP levels and calcium movements . Its influence on Rho family GTPases can vary depending on the cellular context.
dot
Caption: Cytochalasin D's multifaceted impact on cellular signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of actin-disrupting agents. Below are summaries of key experimental protocols.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into a polymer.
-
Reagents: G-actin (unlabeled and pyrene-labeled), polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole, pH 7.0), ATP, and the test compounds (this compound or Cytochalasin D) at various concentrations.
-
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Add the test compound or vehicle control to the G-actin solution.
-
Initiate polymerization by adding the polymerization buffer.
-
Measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates actin polymerization. The initial slope of the curve represents the polymerization rate, and the final plateau indicates the steady-state level of F-actin.
dot
Caption: Workflow for the in vitro actin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagents: Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Cytochalasin D for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.
Immunofluorescence Staining of F-actin
This technique allows for the visualization of the actin cytoskeleton within cells.
-
Reagents: Cells cultured on coverslips, paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488), DAPI for nuclear counterstaining, and mounting medium.
-
Procedure:
-
Treat cells with this compound, Cytochalasin D, or a vehicle control.
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
Incubate with fluorescently-labeled phalloidin to stain F-actin.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Analysis: Visualize the actin cytoskeleton using a fluorescence microscope. Compare the morphology of the actin filaments, cell shape, and overall cytoskeletal organization between the different treatment groups.
Conclusion
This compound and Cytochalasin D represent two distinct classes of actin-disrupting agents with profound effects on cellular function. While this compound promotes actin polymerization and stabilization, Cytochalasin D inhibits polymerization by capping filament ends. Both compounds exhibit potent cytotoxic effects against cancer cells, highlighting the therapeutic potential of targeting the actin cytoskeleton. The choice between these agents in a research or drug development context will depend on the specific cellular process being investigated and the desired outcome on actin dynamics. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other novel actin-targeting compounds.
References
Unveiling the Actin-Targeting Prowess of Chondramide A: A Comparative Bioactivity Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Chondramide A's bioactivity against other prominent actin-targeting drugs. We present a detailed comparison of their effects on cancer cell proliferation, supported by experimental data and protocols, to facilitate informed decisions in drug discovery and development.
This compound, a cyclodepsipeptide of myxobacterial origin, has emerged as a potent cytotoxic agent with a specific affinity for the actin cytoskeleton.[1] Its mechanism of action, characterized by the stabilization of actin filaments, positions it as a compelling candidate for anticancer therapeutic strategies.[1] This guide offers an objective comparison of this compound's bioactivity with other well-established actin-targeting drugs, including jasplakinolide (B32604), cytochalasin D, and latrunculin A.
Comparative Analysis of Cytotoxicity
The antiproliferative activity of this compound and other actin-targeting drugs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. The data reveals that this compound exhibits potent cytotoxic effects, with IC50 values in the nanomolar range, comparable to those of jasplakinolide and cytochalasin D.[1]
| Drug | Cell Line | IC50 (nM) | Reference |
| This compound | Various Tumor Lines | 3 - 85 | [1] |
| Jasplakinolide | PC-3 (Prostate) | 65 | [2] |
| LNCaP (Prostate) | 41 | [2] | |
| TSU-Pr1 (Prostate) | 170 | [2] | |
| Cytochalasin D | Various Tumor Lines | Similar to Chondramides | [1] |
| Latrunculin A | A549 (Lung) | 142 | [3] |
| H522-T1 (Lung) | 142 | [3] | |
| HT-29 (Colon) | 142 | [3] | |
| MDA-MB-231 (Breast) | 95 | [3] | |
| RD (Rhabdomyosarcoma) | 80 - 150 | [4] | |
| Rh30 (Rhabdomyosarcoma) | 80 - 150 | [4] |
Mechanism of Action: A Tale of Actin Stabilization and Disruption
Actin-targeting drugs exert their effects by interfering with the dynamic process of actin polymerization and depolymerization, which is crucial for cell motility, division, and maintenance of cell shape. This compound, similar to jasplakinolide, acts as an actin filament stabilizer, promoting polymerization and preventing disassembly.[1][5] In contrast, cytochalasin D caps (B75204) the barbed end of actin filaments, preventing the addition of new actin monomers, while latrunculin A sequesters G-actin monomers, inhibiting their incorporation into filaments.[6]
Impact on Cellular Signaling: The Rho GTPase Connection
The actin cytoskeleton is intricately regulated by a network of signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control actin dynamics.
This compound has been shown to decrease the activity of RhoA, a key regulator of cell contractility and stress fiber formation.[7][8] This effect is accompanied by a reduction in the phosphorylation of Myosin Light Chain 2 (MLC2) and the activity of Vav2, a guanine (B1146940) nucleotide exchange factor (GEF) for RhoA.[7] By downregulating the RhoA signaling pathway, this compound effectively inhibits cancer cell migration and invasion.[7][8] While the precise effects of other actin-targeting drugs on this pathway can vary, their disruption of the actin cytoskeleton inherently influences Rho GTPase signaling.
Experimental Protocols
To facilitate the replication and validation of the bioactivity data presented, we provide detailed methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
F-Actin Staining (Phalloidin Staining)
This method utilizes fluorescently labeled phalloidin (B8060827), a bicyclic peptide that specifically binds to filamentous actin (F-actin), to visualize the actin cytoskeleton.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI (to stain nuclei)
-
Fluorescence microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled phalloidin solution (typically 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay monitors the polymerization of actin in real-time by measuring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Purified G-actin
-
Pyrene-labeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Test compounds
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
Add the test compound or vehicle control to the actin solution.
-
Initiate polymerization by adding 1/10th volume of 10X polymerization buffer.
-
Immediately place the sample in a fluorometer and record the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time.
-
The increase in fluorescence corresponds to the rate of actin polymerization.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 4. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 5. Jasplakinolide: an actin-specific reagent that promotes actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Chondramide A Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chondramide A analogues, focusing on their structure-activity relationships (SAR). It summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these potent actin-targeting compounds.
Chondramides, a family of cyclic depsipeptides isolated from myxobacteria, have garnered significant interest in the scientific community for their potent cytotoxic and actin-stabilizing properties.[1] These natural products, particularly this compound, serve as a promising scaffold for the development of novel anticancer agents and molecular probes to study actin dynamics. This guide delves into the SAR of this compound analogues, examining how modifications to its distinct structural motifs—the β-tyrosine residue and the polyketide fragment—impact its biological activity.
Comparative Analysis of Biological Activity
The biological potency of this compound and its analogues is primarily assessed through cytotoxicity assays against various cell lines and in vitro actin polymerization assays. The following sections present a comparative analysis of the data obtained from these studies.
Cytotoxicity of this compound Analogues with Modified β-Tyrosine
A key area of SAR exploration for this compound has been the modification of the β-tyrosine moiety. The aromatic ring of this residue offers a site for synthetic alterations to probe its interaction with the actin filament binding pocket. The following table summarizes the cytotoxic activity (EC50 values) of a series of this compound analogues with substitutions on the phenyl ring of the β-tyrosine residue, evaluated against human primary foreskin fibroblast (HFF) cells and L929 mouse fibroblasts.[2]
| Compound | Modification (R) | EC50 (HFF) [μM] | IC50 (L929) [μM] |
| This compound (2a) | 4-OH | 0.118 ± 0.023 | 0.056 ± 0.013 |
| 2b | H | 0.075 ± 0.011 | 0.038 ± 0.006 |
| 2c | 4-F | 0.057 ± 0.008 | 0.031 ± 0.005 |
| 2d | 4-Cl | 0.049 ± 0.007 | 0.027 ± 0.004 |
| 2e | 4-NO2 | 0.033 ± 0.005 | 0.018 ± 0.003 |
| 2f | 4-NH2 | 0.135 ± 0.021 | 0.073 ± 0.012 |
| 2g | 4-CH2OH | 0.098 ± 0.015 | 0.053 ± 0.009 |
| 2h | 4-(CH2)2OH | 0.112 ± 0.017 | 0.061 ± 0.010 |
| 2i | 4-CN | 0.041 ± 0.006 | 0.022 ± 0.004 |
| 2j | 4-CONH2 | 0.215 ± 0.033 | 0.117 ± 0.019 |
| 2k | 4-Ph | 0.063 ± 0.009 | 0.034 ± 0.006 |
| Jasplakinolide (1) | - | 0.028 ± 0.004 | - |
Data sourced from Zhdanko et al. (2011).[2]
The data reveals that a range of substituents on the aryl ring of the β-tyrosine are well-tolerated, with several analogues exhibiting cytotoxicity comparable to or even exceeding that of the parent this compound.[2][3] This suggests that the 4-position of the aryl ring may be oriented towards the exterior of the binding pocket on the actin filament.[2] Notably, electron-withdrawing groups such as nitro (2e) and cyano (2i) tend to enhance cytotoxic activity, while the introduction of a bulky amide group (2j) leads to a significant decrease in potency.[2]
Structure-Activity Relationship of the Polyketide Moiety
Mechanism of Action: Actin Stabilization and Disruption of Cellular Dynamics
Chondramides exert their biological effects by binding to and stabilizing filamentous actin (F-actin).[1][5] This action disrupts the delicate equilibrium of actin polymerization and depolymerization, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[1] The stabilization of F-actin leads to the formation of actin aggregates within the cell and a reduction in the pool of monomeric actin (G-actin).[6]
Inhibition of the RhoA Signaling Pathway
The disruption of the actin cytoskeleton by this compound has downstream consequences on cellular signaling pathways that regulate cell contractility and migration. One of the key pathways affected is the RhoA signaling cascade.[7] this compound treatment has been shown to decrease the activity of RhoA, a small GTPase that plays a central role in regulating the formation of stress fibers and focal adhesions.[7] The inhibition of RhoA activity leads to reduced phosphorylation of its downstream effector, Myosin Light Chain 2 (MLC2), resulting in decreased cellular contractility.[7] This mechanism contributes to the anti-migratory and anti-invasive properties of this compound.
Figure 1: this compound's impact on the RhoA signaling pathway.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for the key experiments used in the SAR studies of this compound analogues.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Test compounds (this compound analogues) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 or IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the MTT cytotoxicity assay.
In Vitro Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin in vitro by monitoring the fluorescence of pyrene-labeled G-actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin filaments.
Materials:
-
Rabbit skeletal muscle actin
-
Pyrene-labeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (this compound analogues) and vehicle control (e.g., DMSO)
-
Fluorometer and microplates
Procedure:
-
Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range (e.g., 2-5 µM).
-
Compound Incubation: In a microplate well, mix the G-actin solution with the desired concentration of the this compound analogue or vehicle control.
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th of the volume of 10x polymerization buffer to each well.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity in a fluorometer with excitation and emission wavelengths set for pyrene (B120774) (e.g., excitation at ~365 nm and emission at ~407 nm). Record the fluorescence at regular time intervals for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and steady-state).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of actin polymerization can be determined from the slope of the linear portion of the elongation phase. Compare the polymerization curves of compound-treated samples to the vehicle control to determine if the analogue enhances, inhibits, or has no effect on actin polymerization.
Figure 3: Workflow for the in vitro actin polymerization assay.
Conclusion
The structure-activity relationship studies of this compound analogues have provided critical insights for the rational design of new actin-targeting agents. Modifications at the β-tyrosine moiety are generally well-tolerated, offering opportunities for the introduction of various functional groups to fine-tune activity and introduce reporter tags. The integrity of the polyketide fragment, particularly the α-methyl group, appears to be more critical for maintaining high biological potency. The mechanism of action, involving the stabilization of F-actin and the subsequent inhibition of the RhoA signaling pathway, underscores the potential of this compound and its analogues as anti-cancer therapeutics that target cell contractility and motility. The experimental protocols detailed in this guide provide a foundation for further investigation and development of this promising class of natural products.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound analogues with modified β-tyrosine and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis of this compound Analogues With Modified [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of Chondramide A and Latrunculin on actin dynamics
A Comprehensive Guide for Researchers and Drug Development Professionals
The actin cytoskeleton, a cornerstone of cellular architecture and function, is a critical target in cell biology research and a promising avenue for therapeutic intervention. Its dynamic nature, characterized by the continuous polymerization and depolymerization of actin filaments, governs essential processes such as cell motility, division, and intracellular transport. Molecules that perturb actin dynamics are invaluable tools for dissecting these processes and hold potential as novel therapeutic agents. This guide provides a detailed head-to-head comparison of two potent actin-modulating compounds: Chondramide A, an actin filament stabilizer, and Latrunculin, an actin polymerization inhibitor.
Executive Summary
This compound and Latrunculin represent two distinct classes of actin-targeting agents with opposing mechanisms of action. Latrunculin sequesters globular actin (G-actin) monomers, thereby preventing their incorporation into actin filaments (F-actin) and leading to net filament disassembly.[1][2] In contrast, this compound binds to and stabilizes F-actin, promoting polymerization and inhibiting depolymerization.[3][4] This fundamental difference in their interaction with the actin cytoskeleton results in distinct cellular phenotypes and offers unique experimental advantages. This guide will delve into their mechanisms of action, present available quantitative data for comparison, detail relevant experimental protocols, and visualize their effects on cellular signaling.
Mechanism of Action
Latrunculin: The Monomer Sequestrator
Latrunculins are a family of marine toxins that bind to G-actin monomers in a 1:1 stoichiometric ratio.[1] This binding occurs near the nucleotide-binding cleft, a critical region for actin polymerization. By forming a complex with G-actin, Latrunculin effectively reduces the pool of available monomers for filament elongation, shifting the equilibrium towards depolymerization of existing actin filaments. Latrunculin A is generally considered to be more potent than Latrunculin B.
This compound: The Filament Stabilizer
Chondramides are cyclodepsipeptides produced by myxobacteria that exhibit potent cytotoxic and anti-proliferative activities. Unlike Latrunculin, this compound acts on filamentous actin (F-actin). It is believed to bind to a site at the interface of three adjacent actin protomers within the filament, a binding region that shares similarities with that of another F-actin stabilizer, phalloidin. This interaction stabilizes the filament structure, preventing subunit dissociation and thereby inhibiting depolymerization. Furthermore, under certain conditions, this compound can induce or accelerate the polymerization of G-actin into filaments.
Quantitative Comparison of Biological Activity
Direct comparative studies of this compound and Latrunculin on the same cell lines under identical conditions are limited in the public domain. However, data from independent studies provide insights into their relative potencies. It is important to note that IC50 and EC50 values are highly dependent on the cell line and assay conditions.
Table 1: Inhibitory Concentrations of this compound on Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) | Reference |
| Various Tumor Cell Lines | Proliferation | 3 - 85 |
Table 2: Effective and Inhibitory Concentrations of Latrunculin A
| Cell Line/System | Assay | EC50/IC50/Kd | Reference |
| Rhabdomyosarcoma Cells | Growth Inhibition | 80 - 220 nM (EC50) | |
| T47D Breast Carcinoma | HIF-1 Activation | 6.7 µM (IC50) | |
| ATP-G-actin (in vitro) | Binding Affinity | 0.1 µM (Kd) | |
| ADP-Pi-G-actin (in vitro) | Binding Affinity | 0.4 µM (Kd) | |
| ADP-G-actin (in vitro) | Binding Affinity | 4.7 µM (Kd) |
Impact on Cellular Signaling
This compound and the RhoA Pathway
This compound has been shown to impact the RhoA signaling pathway, a key regulator of actin cytoskeleton organization, cell contractility, and migration. Treatment of breast cancer cells with this compound leads to a decrease in the activity of RhoA. This is accompanied by a reduction in the phosphorylation of Myosin Light Chain 2 (MLC2), a downstream effector of RhoA that is crucial for actomyosin (B1167339) contractility. Interestingly, other signaling molecules such as Rac1, EGFR, Akt, and Erk appear to be unaffected, suggesting a specific effect on the RhoA-mediated contractility axis.
Latrunculin and Disruption of Actin-Dependent Processes
Latrunculin's primary effect is the sequestration of G-actin, leading to a global disruption of the actin cytoskeleton. This has widespread consequences for numerous signaling pathways and cellular processes that are dependent on a dynamic actin network. For instance, disruption of F-actin has been shown to interfere with growth factor-mediated RAS activation and reduce ERK1/2 phosphorylation. The effects are generally pleiotropic, impacting cell migration, division, and intracellular trafficking.
Experimental Protocols
A common in vitro method to assess the effect of compounds on actin dynamics is the pyrene-actin polymerization assay. This assay relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Pyrene-Actin Polymerization Assay
Objective: To measure the rate and extent of actin polymerization in the presence of this compound or Latrunculin.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and Latrunculin A stock solutions in DMSO
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Preparation of Actin Monomers: Reconstitute pyrene-labeled and unlabeled actin in G-buffer. Mix to achieve the desired percentage of labeling (typically 5-10%). Keep on ice to prevent spontaneous polymerization. The final actin concentration for the assay is typically between 2-4 µM.
-
Assay Setup:
-
To the wells of a 96-well plate, add G-buffer and the test compound (this compound, Latrunculin, or DMSO vehicle control) at the desired final concentration.
-
Add the actin monomer solution to each well.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity over time at regular intervals (e.g., every 30 seconds) for a duration sufficient to reach a plateau (typically 1-2 hours).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
For Latrunculin: Expect a dose-dependent decrease in the rate of polymerization and the final fluorescence plateau compared to the vehicle control.
-
For this compound: Expect a dose-dependent increase in the rate of polymerization and potentially a higher final fluorescence plateau compared to the vehicle control.
-
Conclusion
This compound and Latrunculin are powerful molecular probes for investigating the multifaceted roles of the actin cytoskeleton. Their opposing mechanisms of action make them complementary tools for researchers. Latrunculin is ideal for studies requiring the rapid and efficient disassembly of actin filaments to assess the consequences of a compromised cytoskeleton. In contrast, this compound is suited for experiments aimed at understanding the effects of actin filament stabilization and the inhibition of filament turnover. The choice between these two compounds will ultimately depend on the specific biological question being addressed. For drug development professionals, both molecules serve as important leads in the quest for novel therapeutics targeting actin dynamics, particularly in the context of cancer, where cellular processes governed by the cytoskeleton are often dysregulated. Further studies involving direct, side-by-side comparisons in various cellular and in vivo models will be invaluable for fully elucidating their relative therapeutic potentials.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of Chondramide A: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the on-target effects of Chondramide A, a potent actin-stabilizing agent, with a focus on genetic approaches. While this compound has been shown to exhibit significant anti-proliferative and anti-metastatic properties by targeting the actin cytoskeleton, definitive genetic validation of its on-target activity remains an area of ongoing research.[1][2] This guide will compare the existing evidence for this compound with established genetic validation techniques used for other actin-targeting compounds, providing a framework for robust on-target confirmation.
Comparison of On-Target Validation Approaches for Actin-Targeting Compounds
The following table summarizes the current state of on-target validation for this compound compared to other well-characterized actin inhibitors.
| Validation Approach | This compound | Jasplakinolide (Actin Stabilizer) | Latrunculin A (Actin Depolymerizer) |
| Biochemical Assays | Induces and accelerates actin polymerization in vitro.[1] | Potent inducer of actin polymerization in vitro. | Binds to G-actin monomers and prevents polymerization. |
| Cellular Phenotyping | Disrupts actin cytoskeleton, inhibits cell proliferation (IC50: 3-85 nM), and reduces cell migration and invasion.[1][2] | Disrupts actin networks and inhibits cell division. | Causes rapid disassembly of the actin cytoskeleton. |
| Genetic Validation | Not yet demonstrated in published literature. | Genetic mutants in Toxoplasma gondii that enhance actin filament stability show altered sensitivity. | Expression of specific beta-actin mutants (e.g., R183A/D184A) confers resistance in HeLa cells. |
Experimental Protocols for Genetic On-Target Validation
Robust on-target validation of a compound like this compound would involve demonstrating that its cellular effects are diminished or eliminated when its target, actin, is genetically altered. Below are detailed protocols for key genetic experiments that can be adapted for this purpose.
Generation of Drug-Resistant Cell Lines via Actin Mutagenesis
This "gold-standard" approach involves introducing mutations into the actin gene that are predicted to interfere with drug binding, and then assessing the cellular response to the compound.
Experimental Workflow:
Caption: Workflow for generating and validating drug-resistant cell lines.
Methodology:
-
Mutagenesis: Introduce point mutations into a mammalian expression vector containing the beta-actin gene using site-directed mutagenesis. For example, mutations analogous to those conferring Latrunculin A resistance could be a starting point.
-
Transfection: Transfect the mutated actin construct into the target cancer cell line (e.g., MDA-MB-231).
-
Selection: Select for cells that have successfully integrated the construct using an appropriate selection marker.
-
Validation: Confirm the expression of the mutant actin via Western blot and verify the presence of the mutation by sequencing.
-
Phenotypic Assays: Treat both wild-type and mutant-expressing cells with a dose range of this compound.
-
Viability Assay (MTT or CellTiter-Glo): Compare the IC50 values. A significant increase in the IC50 for the mutant cell line would indicate on-target activity.
-
Migration/Invasion Assay (Boyden Chamber): Assess the ability of this compound to inhibit migration and invasion in both cell lines.
-
Fluorescence Microscopy: Stain for F-actin (e.g., with phalloidin) to observe the effects of this compound on the cytoskeleton.
-
siRNA-Mediated Knockdown of Actin
Temporarily reducing the total amount of the target protein can reveal a compound's dependency on that target.
Experimental Workflow:
Caption: Workflow for siRNA-mediated target validation.
Methodology:
-
Transfection: Transfect cells with siRNA targeting beta-actin or a non-targeting control siRNA.
-
Incubation: Allow 24-72 hours for the siRNA to take effect and for actin protein levels to decrease.
-
Validation: Confirm the reduction in actin expression by qPCR and/or Western blot.
-
Drug Treatment and Analysis: Treat the actin-knockdown and control cells with this compound and perform phenotypic assays as described above. A diminished effect of this compound in the knockdown cells would support on-target activity.
This compound's Mechanism of Action and Signaling Pathway
This compound's primary on-target effect is the stabilization of F-actin, leading to a disruption of the dynamic actin cytoskeleton. This has downstream consequences on cellular processes that are highly dependent on actin remodeling, such as cell migration and invasion. One of the key signaling pathways affected by this compound is the RhoA pathway, which regulates cellular contractility.
References
Evaluating the specificity of Chondramide A for cancer cells over normal cells
A Comparative Guide to the Specificity of a Promising Actin-Targeting Agent
For researchers on the front lines of oncology drug discovery, the perennial challenge remains: how to eliminate cancer cells while sparing their healthy counterparts. In the quest for targeted therapies, natural products continue to be a vital source of inspiration. Chondramide A, a cyclic depsipeptide derived from the myxobacterium Chondromyces crocatus, has emerged as a potent anti-cancer agent. Its mechanism of action, the disruption of the actin cytoskeleton, places it in a class of compounds with significant therapeutic potential. This guide provides a comprehensive evaluation of the specificity of this compound for cancer cells over normal cells, presenting a comparative analysis with other actin-targeting agents, supported by experimental data and detailed methodologies.
Unveiling the Specificity of this compound
The efficacy of an anti-cancer drug is not solely defined by its ability to kill cancer cells, but also by its therapeutic window – the concentration range at which it is effective against cancer cells with minimal toxicity to normal cells. Evidence suggests that this compound exhibits a promising degree of selectivity.
A key study demonstrated that while this compound induced apoptosis in the breast cancer cell lines MCF-7 and MDA-MB-231, it did not cause a significant increase in cell death in the non-tumorigenic breast epithelial cell line MCF-10A at similar concentrations. This differential effect is a crucial indicator of its cancer-specific action. The half-maximal inhibitory concentration (IC50) of this compound in various tumor cell lines has been reported to be in the low nanomolar range, typically between 3 and 85 nM, highlighting its potent anti-proliferative activity.
The table below summarizes the available cytotoxic data for this compound and its alternatives, Jasplakinolide and Cytochalasin D, which also target the actin cytoskeleton. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key metric for quantifying this specificity. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cell Line | Cell Type | IC50 | Selectivity Index (SI) | Reference |
| This compound | Various Tumor Cells | Cancer | 3 - 85 nM | - | [1] |
| MCF-7 | Breast Cancer | Not explicitly quantified, but apoptotic | Not explicitly quantified, but selective | ||
| MDA-MB-231 | Breast Cancer | Not explicitly quantified, but apoptotic | Not explicitly quantified, but selective | ||
| MCF-10A | Non-tumorigenic Breast Epithelial | No significant increase in cell death | - | ||
| Jasplakinolide | PC-3 | Prostate Cancer | 65 nM | Data not available | [2] |
| LNCaP | Prostate Cancer | 41 nM | Data not available | [2] | |
| TSU-Pr1 | Prostate Cancer | 170 nM | Data not available | [2] | |
| Cytochalasin D | P388/ADR | Leukemia | 42 µM | Data not available |
Note: The available data for a direct, comprehensive comparison of selectivity indices across multiple matched normal and cancer cell lines is limited. The provided information is based on existing, separate studies.
The Mechanism of Action: Disrupting the Cancer Cell's Skeleton
This compound exerts its cytotoxic effects by targeting one of the most fundamental components of a cell: the actin cytoskeleton. This network of protein filaments is crucial for maintaining cell shape, division, motility, and intracellular transport. In cancer cells, which are often characterized by rapid proliferation and metastasis, the actin cytoskeleton is particularly dynamic and essential for their malignant behavior.
This compound functions by promoting the polymerization and stabilization of actin filaments. This disruption of the normal, dynamic equilibrium of the actin cytoskeleton leads to the formation of actin aggregates within the cell, ultimately triggering apoptosis. One of the key signaling pathways affected by this compound is the RhoA pathway. RhoA is a small GTPase that plays a central role in regulating the actin cytoskeleton and cell contractility. Studies have shown that this compound treatment leads to a decrease in the activity of RhoA, which in turn affects downstream effectors such as Myosin Light Chain 2 (MLC-2), a key protein involved in cell contraction and migration. By inhibiting this pathway, this compound effectively cripples the cancer cell's ability to move and invade surrounding tissues.
Experimental Protocols: Methodologies for Evaluating Specificity
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays used to evaluate the cytotoxicity and specificity of this compound are provided below.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Invasion Assessment: The Boyden Chamber Assay
The Boyden chamber assay is used to assess the invasive potential of cancer cells in vitro.
Protocol:
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify at 37°C.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 500 µL of a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Compound Treatment: Add this compound or control compounds to both the upper and lower chambers at the desired concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell invasion.
-
Cell Fixation and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results are typically expressed as the average number of invaded cells per field.
Conclusion: A Promising Candidate with a Need for Further Validation
While the current data is encouraging, further research is warranted to fully elucidate the specificity of this compound. Comprehensive studies employing a wider panel of cancer and matched normal cell lines are needed to establish a more complete and comparative profile of its selectivity index. Direct, head-to-head comparisons with other actin-targeting agents under standardized conditions will also be crucial in positioning this compound within the landscape of cancer therapeutics. Nevertheless, the existing body of evidence strongly supports the continued investigation of this compound as a promising and selective weapon in the fight against cancer.
References
A comparative study of the cytotoxicity of different Chondramide variants
An In-depth Guide for Researchers and Drug Development Professionals
Chondramides, a class of cyclic depsipeptides isolated from the myxobacterium Chondromyces crocatus, have garnered significant interest in the field of oncology for their potent cytotoxic and anti-metastatic properties. These natural products exert their effects by targeting the actin cytoskeleton, a critical component of cellular structure and motility. This guide provides a comparative overview of the cytotoxicity of different Chondramide variants (A, B, C, and D), supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
Comparative Cytotoxicity of Chondramide Variants
| Compound | EC50 (HFF) [µM] | IC50 (L929) [µM] |
| Chondramide A | 0.118 ± 0.023 | 0.056 ± 0.013 |
| Chondramide B | 0.044 ± 0.005 | Not Reported |
| Chondramide C | Not Reported | Not Reported |
Data compiled from available research. Note that experimental conditions may vary between studies.
The observed differences in cytotoxicity among the Chondramide variants are likely attributable to the minor structural variations between them. These structural nuances can influence their binding affinity to F-actin and subsequent disruption of the actin cytoskeleton.
Mechanism of Action: Targeting the Actin Cytoskeleton and Key Signaling Pathways
The primary mechanism of action for Chondramides is the stabilization of F-actin, leading to a disruption of the dynamic actin cytoskeleton. This interference with actin-dependent processes ultimately triggers cell death and inhibits cell migration and invasion. Two key signaling pathways have been identified as being significantly modulated by Chondramide activity: the RhoA signaling pathway and the Protein Kinase C epsilon (PKCε) pathway.
Disruption of the RhoA Signaling Pathway
Chondramides have been shown to decrease the activity of the small GTPase RhoA. This reduction in RhoA activity leads to downstream effects, including a decrease in the phosphorylation of Myosin Light Chain 2 (MLC-2) and reduced activation of the guanine (B1146940) nucleotide exchange factor Vav2. The inhibition of this pathway contributes to the anti-metastatic effects of Chondramides by reducing cellular contractility and motility. Interestingly, the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the activation of its downstream effectors, Akt and Erk, are not affected by Chondramide treatment.
Modulation of the PKCε Signaling Pathway
This compound has been observed to induce the trapping of the pro-tumorigenic protein kinase C-ε (PKCε) within actin aggregates. This sequestration of PKCε prevents it from phosphorylating and inhibiting the pro-apoptotic protein Bad. The subsequent dephosphorylation of Bad leads to the release of cytochrome c from the mitochondria, ultimately triggering apoptosis.
Experimental Protocols
To facilitate further research and validation of the cytotoxic effects of Chondramide variants, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Chondramide variants (A, B, C, D)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of each Chondramide variant in complete medium. Remove the medium from the wells and add 100 µL of the Chondramide solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each Chondramide variant.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes the assessment of cancer cell invasion through a basement membrane matrix using a Boyden chamber assay.
Materials:
-
Cancer cell lines of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Chondramide variants
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to near confluency, then harvest and resuspend them in serum-free medium containing different concentrations of Chondramide variants.
-
Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add 500 µL of complete medium (containing a chemoattractant like FBS) to the lower chamber. Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invaded cells in the Chondramide-treated groups to the control group to determine the inhibitory effect on cell invasion.
Western Blot Analysis for Key Signaling Proteins
This protocol details the detection of key proteins involved in the RhoA and PKCε signaling pathways by Western blotting.
Materials:
-
Cancer cell lines
-
Chondramide variants
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RhoA, anti-phospho-MLC, anti-Vav2, anti-PKCε, anti-Bad, anti-phospho-Bad)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Chondramide variants for the desired time. Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The Chondramide family of natural products represents a promising class of anti-cancer agents with potent cytotoxic and anti-metastatic activities. Their unique mechanism of action, involving the disruption of the actin cytoskeleton and modulation of key signaling pathways like RhoA and PKCε, provides a strong rationale for their further development as therapeutic candidates. This guide offers a comprehensive overview of their comparative cytotoxicity and the experimental methodologies required to investigate their effects, providing a valuable resource for researchers in the field of cancer drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of each Chondramide variant and to identify the most promising candidates for clinical development.
References
Validating the therapeutic potential of Chondramide A through preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Chondramide A, a promising actin-targeting cyclodepsipeptide, against other known actin-stabilizing agents. The data presented herein aims to validate its therapeutic potential for further development.
Introduction
This compound is a natural product isolated from the myxobacterium Chondromyces crocatus. It belongs to a class of compounds that exert their cytotoxic effects by stabilizing F-actin, leading to cell cycle arrest and apoptosis. This mechanism of action makes it a person of interest in oncology research, particularly for its potential as an anti-cancer agent. This guide compares the preclinical performance of this compound with two other well-studied actin-targeting compounds: Jasplakinolide and Cytochalasin D.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. Studies have shown that the IC50 values for Chondramides are in the nanomolar range, comparable to both Jasplakinolide and Cytochalasin D.[1]
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and alternative actin-targeting agents
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Chondramides | Various Tumor Cells | Various | 3 - 85 | [1] |
| Jasplakinolide | PC-3 | Prostate Cancer | 65 | |
| LNCaP | Prostate Cancer | 41 | ||
| TSU-Pr1 | Prostate Cancer | 170 | ||
| Cytochalasin D | Various Tumor Cells | Various | Comparable to Chondramides | [1] |
Note: A direct head-to-head comparison of IC50 values across a comprehensive panel of the same cell lines in a single study is not yet available in the public domain. The data presented is compiled from multiple sources.
In Vivo Efficacy
Preclinical animal studies have provided evidence for the anti-tumor and anti-metastatic potential of Chondramides.
Breast Cancer Metastasis Model
In a study utilizing a 4T1-Luc BALB/c mouse model of breast cancer metastasis, treatment with Chondramide B (0.5 mg/kg) resulted in a significant reduction in lung metastasis.[2][3]
Breast Cancer Xenograft Model
In an MDA-MB-231 xenograft mouse model, administration of this compound (0.75 mg/kg/day) led to a significant reduction in tumor growth. While the exact percentage of tumor growth inhibition is not specified in the available literature, the results indicated a statistically significant effect.
Mechanism of Action: Actin Cytoskeleton Disruption
This compound, similar to Jasplakinolide, acts by binding to and stabilizing filamentous actin (F-actin). This interference with the highly dynamic actin cytoskeleton disrupts critical cellular processes including cell division, migration, and invasion. The stabilization of F-actin leads to the formation of actin aggregates within the cell, ultimately inducing apoptosis.
Mechanism of this compound leading to apoptosis.
Experimental Protocols
Cell Viability Assay (Tetrazolium Salt Reduction Method)
Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines and to calculate the IC50 values.
Principle: Metabolically active cells reduce tetrazolium salts (e.g., MTT, XTT, WST-1) to colored formazan (B1609692) products. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Jasplakinolide, or Cytochalasin D for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT solution) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for determining cell viability.
Fluorescence Staining of the Actin Cytoskeleton
Objective: To visualize the effects of this compound on the actin cytoskeleton.
Principle: Fluorescently-labeled phalloidin (B8060827) binds specifically to F-actin, allowing for its visualization by fluorescence microscopy.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound at a concentration known to induce cytotoxic effects.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 20-30 minutes at room temperature.
-
Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope.
In Vitro Actin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of actin in a cell-free system.
Principle: The polymerization of pyrene-labeled G-actin to F-actin results in a significant increase in fluorescence intensity.
Protocol:
-
Actin Preparation: Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer).
-
Initiation of Polymerization: Initiate actin polymerization by adding a high-salt polymerization buffer.
-
Treatment: Add this compound or a control substance to the actin solution.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity versus time to observe the kinetics of actin polymerization.
Conclusion
The preclinical data strongly suggest that this compound is a potent anti-cancer agent with a mechanism of action centered on the disruption of the actin cytoskeleton. Its in vitro cytotoxicity is comparable to other established actin-targeting compounds, and in vivo studies have demonstrated its ability to reduce tumor growth and metastasis. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound. Further head-to-head comparative studies are warranted to delineate its specific advantages over other actin-stabilizing agents.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Chondramide A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Chondramide A, a potent bioactive compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Given that the toxicological properties of this compound have not been thoroughly investigated, it must be handled with the utmost caution, treating it as a hazardous substance.[1] All disposal procedures should be conducted in accordance with local, regional, and national regulations.[2]
I. Immediate Safety Protocols & Spill Management
Prior to handling, personnel must be equipped with appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate action is necessary to contain and clean the affected area.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye/Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Skin and Body Protection | Laboratory coat | Full-length, buttoned |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[1] | N95 or higher-rated respirator if aerosols are possible. |
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[3] For solid spills, carefully sweep or vacuum the material to avoid dust generation.[1][4]
-
Collection: Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.[5]
II. This compound Waste Disposal Workflow
The following workflow outlines the step-by-step process for the proper disposal of this compound waste. This process ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk.
Caption: Workflow for the proper disposal of this compound waste.
III. Waste Container and Labeling Requirements
Proper containment and labeling are crucial for safe handling and disposal. All waste containers must meet specific requirements to prevent leaks and ensure clear identification of the contents.
Table 2: Waste Container and Labeling Specifications
| Requirement | Specification | Rationale |
| Container Material | Chemically compatible with this compound and any solvents used. | Prevents degradation of the container and potential leaks. |
| Container Condition | In good condition, with a secure, tight-fitting lid.[5][6] | Prevents spills and exposure. |
| Labeling | Affix a hazardous waste label to the container.[5][7] | Clearly communicates the contents and associated hazards. |
| Label Information | Include "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. | Provides essential information for waste handlers. |
| Container Filling | Do not overfill; leave at least 10-20% of headspace for liquid waste.[7] | Allows for expansion of contents due to temperature changes. |
IV. Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly to remove any residual chemical.
Procedure for Empty Container Disposal:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent at least three times.[7]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Obliterate or remove the original product label.[5]
-
Air Dry: Allow the rinsed container to air dry completely.[5]
-
Final Disposal: Dispose of the clean, dry container in accordance with institutional guidelines for solid waste.[5]
V. Logical Framework for Disposal Decisions
The decision-making process for handling this compound waste should follow a clear logical progression to ensure safety and compliance.
Caption: Decision tree for this compound waste disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.[8]
References
- 1. angenechemical.com [angenechemical.com]
- 2. syndel.com [syndel.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ccsd.net [ccsd.net]
- 7. Chemical Waste Disposal Procedures - Concordia University [concordia.ca]
- 8. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
Essential Safety and Logistical Information for Handling Chondramide A
Topic: Personal Protective Equipment for Handling Chondramide A Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide details the necessary personal protective equipment (PPE) and safety protocols for handling this compound, a potent cytostatic and antineoplastic agent.[1][2] Due to its biological activity, stringent safety measures are required to prevent exposure through inhalation, skin contact, or ingestion. All personnel must consult their institution's Environmental Health and Safety (EHS) department for a full risk assessment before working with this compound.
Hazard Assessment
| Hazard Classification | Description | Source |
| Biological Activity | Antineoplastic and cytostatic agent; inhibits cell proliferation. | [1][2] |
| Target Organ | Affects the actin cytoskeleton. | [2] |
| Exposure Routes | Inhalation of aerosols, skin contact, ingestion. | [4][5] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical barrier to exposure when handling hazardous drugs like this compound.[4] The minimum required PPE is outlined below, based on guidelines for handling potent cytotoxic compounds.[3][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double-gloving provides an extra barrier against contamination.[3][6][7] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from spills and aerosol exposure.[3][6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with splash risks, use chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols of the compound.[6][8] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher is required when handling the powdered form of the compound outside of a certified chemical fume hood or Class II Biosafety Cabinet (BSC). | Prevents inhalation of fine particles.[4][6] |
Operational Plans: Handling and Disposal
Experimental Protocols: Safe Handling Workflow
All manipulations of this compound should be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.[4]
-
Preparation: Before handling the compound, ensure the work area is clean and decontaminated. Gather all necessary supplies and place them within the containment device (BSC or fume hood).
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, eye protection, respirator (if needed), and then outer gloves over the gown's cuffs.
-
Handling Compound:
-
If working with a powdered form, handle it with extreme care to avoid creating dust.
-
When preparing solutions, work on a disposable, absorbent pad to contain any potential spills.
-
Use dedicated labware (e.g., spatulas, glassware) for handling this compound.
-
-
Post-Handling: After completing the work, wipe down all surfaces within the BSC or fume hood with an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Remove outer gloves first, followed by the gown, and then inner gloves. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for chemotherapy or cytotoxic waste.[7][10]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste bag/bin (typically yellow or specifically marked for cytotoxic waste). | Place all contaminated solid items (e.g., gloves, gowns, absorbent pads, plasticware) directly into the designated bin within the BSC or fume hood.[7] |
| Liquid Waste | Labeled hazardous liquid waste container. | Collect all unused solutions and washes in a sealed, compatible container. Do not mix with other waste streams.[7] |
| Sharps Waste | Puncture-resistant sharps container labeled for cytotoxic waste. | Dispose of any contaminated needles, syringes, or glass pipettes in the designated sharps container. |
Final Disposal: All hazardous waste must be collected by a licensed environmental waste management service for high-temperature incineration.[10] Do not dispose of this compound waste in general trash or down the drain.[10]
Emergency Procedures: Personnel Exposure Protocol
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting.[8] |
Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS. Provide medical personnel with information about the compound.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C36H46N4O7 | CID 46217451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. halyardhealth.com [halyardhealth.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
